SEL24-B489
Description
Properties
CAS No. |
1616359-00-2 |
|---|---|
Molecular Formula |
C15H18Br2N4O2 |
Molecular Weight |
446.14 g/mol |
IUPAC Name |
5,6-dibromo-4-nitro-2-piperidin-4-yl-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C15H18Br2N4O2/c1-8(2)20-11-7-10(16)12(17)14(21(22)23)13(11)19-15(20)9-3-5-18-6-4-9/h7-9,18H,3-6H2,1-2H3 |
InChI Key |
UOUBCIJIWDLRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC(=C(C(=C2N=C1C3CCNCC3)[N+](=O)[O-])Br)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SEL24 Hydrochloride; SEL-24 Hydrochloride; SEL 24 Hydrochloride; SEL24 HCl; SEL 24 HCl; SEL-24 HCl; SEL24B489 HCl; SEL24 B489 HCl; SEL24-B489 HCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SEL24-B489 in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SEL24-B489 is a novel, orally bioavailable, dual inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and Fms-like tyrosine kinase 3 (FLT3). In the context of Acute Myeloid Leukemia (AML), this dual-targeting mechanism offers a promising therapeutic strategy, particularly in overcoming resistance to single-agent FLT3 inhibitors. By acting on two critical nodes of a key oncogenic signaling pathway, this compound demonstrates broad anti-leukemic activity across various AML subtypes, irrespective of their FLT3 mutational status. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental insights, and visual representations of the involved molecular pathways.
Introduction to the PIM/FLT3 Axis in AML
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis.
PIM kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are key downstream effectors of FLT3 signaling.[3][4] The FLT3-ITD mutation, in particular, leads to the activation of STAT5, which in turn upregulates the expression of PIM kinases.[5] PIM kinases then phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein translation, thereby amplifying the oncogenic signals initiated by mutated FLT3.[5][6] Furthermore, PIM kinases can create a positive feedback loop by phosphorylating and further activating FLT3, contributing to resistance to FLT3 inhibitors.[3] The dual inhibition of both FLT3 and PIM kinases by this compound is a rational approach to abrogate this oncogenic signaling network and overcome resistance.[4][7]
Core Mechanism of Action of this compound
This compound exerts its anti-leukemic effects by simultaneously inhibiting the catalytic activity of both FLT3 and all three PIM kinase isoforms.[8] This dual inhibition leads to the blockade of downstream signaling pathways crucial for the survival and proliferation of AML cells.
Direct Inhibition of FLT3 and PIM Kinases
This compound is a potent inhibitor of both wild-type and mutated forms of FLT3, as well as all three PIM kinase isoforms.[9] The inhibitory activity of this compound has been quantified through dissociation constant (Kd) measurements, demonstrating strong binding affinity to its targets.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Dissociation Constant (Kd) (nM) |
| PIM1 | 2 |
| PIM2 | 2 |
| PIM3 | 3 |
| FLT3-ITD | 16 |
| FLT3-WT | 160 |
| FLT3 D835H | Data not available in provided search results |
| FLT3 D835Y | Data not available in provided search results |
| FLT3 N841I | Data not available in provided search results |
Source: Data compiled from preclinical studies.[9]
Downstream Signaling Pathway Modulation
The dual inhibition of FLT3 and PIM kinases by this compound results in the comprehensive shutdown of key pro-survival signaling cascades. In FLT3-ITD positive AML cells, treatment with this compound leads to a complete blockade of STAT5, RAS/RAF/MEK/ERK, and PI3K/mTOR signaling pathways.[3] This is evidenced by the decreased phosphorylation of key downstream effectors such as ERK1/2, p70S6K, S6 ribosomal protein, and 4EBP1.[3]
Furthermore, this compound treatment leads to a reduction in the levels of the anti-apoptotic protein MCL1 and the oncoprotein c-MYC.[3] The downregulation of MCL1 is particularly significant as its expression is regulated by protein translation, a process controlled by PIM kinases through 4EBP1.[3][5] The inhibition of these critical survival factors culminates in the induction of apoptosis, as indicated by the cleavage of PARP.[3]
Caption: this compound dual-inhibits FLT3 and PIM, blocking downstream pro-survival pathways.
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent cytotoxic activity of this compound across a broad range of AML cell lines, irrespective of their FLT3 mutational status, and in primary AML blasts.[6][7]
Cellular Activity in AML Cell Lines
This compound exhibits strong cytotoxicity in various AML cell lines, with IC50 values in the nanomolar range.[10] Its activity is notably broader than that of selective PIM or FLT3 inhibitors.[5]
Table 2: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | This compound IC50 (µM) | AC220 (FLT3i) IC50 (µM) | AZD1208 (PIMi) IC50 (µM) |
| MV4-11 | ITD | 0.15 | 0.003 | 2.24 |
| MOLM-13 | ITD | Data not available | Data not available | Data not available |
| MOLM-16 | WT | 0.1 | >10 | 0.07 |
| KG-1 | WT | Data not available | Data not available | Data not available |
Source: Data from comparative in vitro studies.[10]
Activity Against Resistant Mutants
A key advantage of the dual PIM/FLT3 inhibition strategy is the ability to overcome resistance to FLT3 inhibitors mediated by TKD mutations.[5] this compound has demonstrated marked activity in cells bearing FLT3-TKD mutations.[6][7]
In Vivo Antitumor Activity
In xenograft models of AML, orally administered this compound has been shown to inhibit tumor growth in a dose-dependent manner.[3] In MV-4-11 tumor-bearing mice, this compound treatment resulted in significant tumor growth inhibition.[3] Furthermore, combination studies have revealed a strong synergistic effect between this compound and the standard-of-care chemotherapeutic agent, cytarabine.[8][10]
Experimental Protocols
While detailed, step-by-step protocols are proprietary and vary between research groups, the key experiments cited in the evaluation of this compound are based on standard molecular and cellular biology techniques.
Cell Viability (MTS) Assay
Caption: Workflow for determining cell viability using the MTS assay.
Methodology:
-
AML cells are seeded in 96-well plates at a predetermined density.
-
The cells are then treated with a range of concentrations of this compound, typically in three-fold serial dilutions.[7]
-
After a 72-hour incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[7]
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Phosphoprotein Analysis
Methodology:
-
AML cells are treated with this compound at various concentrations and for different durations.
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein concentrations of the lysates are determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-STAT5, STAT5, p-ERK, ERK, p-S6, S6, p-4EBP1, 4EBP1).
-
After washing, the membranes are incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a rational and promising therapeutic agent for the treatment of AML. Its dual inhibitory action on both PIM and FLT3 kinases provides a comprehensive blockade of a critical oncogenic signaling pathway, leading to broad anti-leukemic activity and the potential to overcome resistance to single-agent FLT3 inhibitors. The preclinical data strongly support the continued clinical development of this compound as a novel targeted therapy for AML.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. community.the-hospitalist.org [community.the-hospitalist.org]
The Dual Inhibition of PIM and FLT3 by SEL24-B489: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEL24-B489 is a first-in-class, orally active, dual pan-PIM and Fms-like tyrosine kinase 3 (FLT3) inhibitor developed for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML). By targeting two distinct but interconnected nodes in oncogenic signaling, this compound offers a promising therapeutic strategy to overcome resistance mechanisms and improve efficacy compared to selective inhibitors. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to the dual inhibition of PIM and FLT3 by this compound.
Introduction to PIM and FLT3 in AML
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and aberrant downstream signaling.[1][2] While selective FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance, frequently through mutations in the tyrosine kinase domain (TKD).[1][2]
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are key downstream effectors of FLT3 signaling.[1][3] PIM kinases are involved in the regulation of cell cycle progression, apoptosis, and protein translation.[1][4] Notably, PIM kinases are considered major drivers of resistance to FLT3 inhibitors.[1][2] Their inhibition has been shown to restore sensitivity to FLT3-targeted therapies in relapsed AML samples.[1][2]
The dual inhibition of both PIM and FLT3 kinases by a single agent like this compound represents a rational therapeutic approach to simultaneously block a key oncogenic driver and a critical resistance pathway, potentially leading to more durable responses in AML patients.[1][4][5]
Mechanism of Action of this compound
This compound is a potent, type I inhibitor that targets both PIM kinases and FLT3, including its mutated forms (FLT3-ITD and TKD mutations).[4][6] By inhibiting these kinases, this compound effectively abrogates the signaling circuits that promote proliferation, inhibit apoptosis, and regulate protein metabolism in cancer cells.[1][2]
The downstream effects of this compound include the inhibition of key signaling pathways such as STAT5, RAF/MEK/ERK, and PI3K/AKT.[7] The compound has been shown to cause a profound, dose-dependent inhibition of the phosphorylation of S6 ribosomal protein (S235/236), a substrate of PIM kinases, and also affects the phosphorylation of 4EBP1.[4][6][7] Furthermore, this compound treatment leads to reduced expression of the anti-apoptotic protein MCL1 and inhibits STAT5 phosphorylation (Ser726).[6] These molecular events culminate in cell cycle disruption, with a notable depletion of the S phase, and the induction of apoptosis, as evidenced by PARP cleavage.[6]
Signaling Pathway Diagram
Caption: Simplified signaling pathway illustrating the dual inhibition of FLT3 and PIM kinases by this compound.
Quantitative Preclinical Data
This compound has demonstrated potent inhibitory activity against both PIM and FLT3 kinases, leading to significant anti-leukemic effects in a variety of preclinical models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Binding Affinity (Kd) |
| PIM1 | 2 nM[6] |
| PIM2 | 2 nM[6] |
| PIM3 | 3 nM[6] |
| FLT3 Mutants | Low nM range for 6 out of 9 tested mutants[1] |
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | This compound IC50 (µM) | AC220 (FLT3i) IC50 (µM) | AZD1208 (PIMi) IC50 (µM) |
| MV4-11 | FLT3-ITD | 0.15[8] | 0.003[8] | 2.24[8] |
| MOLM-16 | FLT3-WT | 0.1[8] | >10[8] | 0.07[8] |
Table 3: In Vivo Efficacy of this compound in AML Xenograft Models
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| SCID/beige mice with MV-4-11 tumors | This compound (orally, twice daily) | 50 mg/kg | 67%[6] |
| SCID/beige mice with MV-4-11 tumors | This compound (orally, twice daily) | 75 mg/kg | 74%[6] |
| SCID/beige mice with MV-4-11 tumors | This compound (orally, twice daily) | 100 mg/kg | 82%[6] |
| Murine xenograft model with HDLM-2 cells | This compound | Not specified | 95.8%[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Cell Viability Assays
Objective: To determine the cytotoxic effects of this compound on AML cell lines.
Methodology:
-
AML cell lines (e.g., MV4-11, MOLM-13, MOLM-16, KG-1) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound, a selective PIM inhibitor (e.g., AZD1208), or a selective FLT3 inhibitor (e.g., AC220) for 72 hours.
-
Cell viability is assessed using an MTS assay according to the manufacturer's instructions.
-
IC50 values are calculated from the dose-response curves.
Western Blot Analysis
Objective: To investigate the effect of this compound on downstream signaling pathways.
Methodology:
-
AML cells are treated with increasing concentrations of this compound, AC220, or AZD1208 for a specified period (e.g., 4 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-S6, phospho-4EBP1, phospho-STAT5, total S6, total 4EBP1, total STAT5, c-MYC, MCL1, PARP, and a loading control like GAPDH).
-
Membranes are washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., SCID/beige) are subcutaneously inoculated with human AML cells (e.g., MV-4-11).
-
When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various doses (e.g., 50, 75, 100 mg/kg) on a specified schedule (e.g., twice daily).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, and tumor growth inhibition (TGI) is calculated.
-
Tumor tissues can be further analyzed for pharmacodynamic markers (e.g., phospho-S6) by immunohistochemistry or Western blot.
Experimental Workflow Diagram
Caption: A representative workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent dual inhibitor of PIM and FLT3 kinases that has demonstrated significant preclinical activity in various AML models.[1][2] Its ability to target both a primary oncogenic driver and a key resistance pathway provides a strong rationale for its clinical development in AML and other hematological malignancies. The broad activity of this compound across AML cell lines, irrespective of their FLT3 mutation status, suggests its potential to treat a heterogeneous patient population.[8] Furthermore, the observed synergistic effects with standard-of-care agents like cytarabine highlight its potential for combination therapies.[4][5][8] The robust pharmacodynamic-pharmacokinetic relationship observed in preclinical models, with phospho-S6 serving as a potential biomarker of target engagement, will be valuable in its ongoing clinical evaluation.[1][4]
References
- 1. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. community.the-hospitalist.org [community.the-hospitalist.org]
An In-depth Technical Guide to SEL24-B489 (MEN1703): A Dual PIM/FLT3 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEL24-B489, also known as MEN1703, is a potent, orally active, first-in-class dual inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] This small molecule has demonstrated significant therapeutic potential in preclinical and clinical studies for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML).[3][4][5][6] Its unique mechanism of targeting two distinct nodes in critical cancer signaling pathways offers a promising strategy to overcome resistance to single-agent therapies. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Molecular Structure and Physicochemical Properties
This compound is chemically described as 5,6-dibromo-4-nitro-2-(piperidin-4-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole.[6]
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D Molecular Structure of this compound (MEN1703).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H18Br2N4O2 | [1] |
| Molecular Weight | 446.14 g/mol | [1] |
| CAS Number | 1616359-00-2 | [1] |
| Appearance | Off-white to light yellow solid | |
| Solubility | DMSO: 89 mg/mL (199.48 mM) | [2] |
Pharmacological Properties and Mechanism of Action
This compound is a Type I kinase inhibitor that potently targets both PIM kinases (PIM1, PIM2, and PIM3) and FLT3, particularly the internal tandem duplication (ITD) mutant form, which is a common driver of AML.[1][2][6]
Table 2: Kinase Inhibitory Activity of this compound
| Target Kinase | Dissociation Constant (Kd) | Reference |
| PIM1 | 2 nM | [1][2] |
| PIM2 | 2 nM | [1][2] |
| PIM3 | 3 nM | [1][2] |
| FLT3-WT | 160 nM | [7] |
| FLT3-ITD | 16 nM | [7] |
The dual inhibition of PIM and FLT3 kinases by this compound leads to the abrogation of key signaling pathways involved in cell proliferation, survival, and protein translation.[6][8] This multifaceted approach is designed to overcome the resistance mechanisms that can emerge with selective FLT3 inhibitors.[6][8] PIM kinases are downstream effectors of FLT3 signaling, and their simultaneous inhibition provides a more comprehensive blockade of the oncogenic pathway.[6]
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: this compound dual inhibition of PIM/FLT3 signaling pathways.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent anti-leukemic activity in a broad range of AML cell lines, including those with FLT3-ITD mutations and those resistant to other FLT3 inhibitors.[6][8]
Table 3: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) | Reference |
| MV4-11 | ITD | 0.02 | [7] |
| MOLM-13 | ITD | Not specified | |
| MOLM-16 | WT | 0.1 | [9] |
| KG-1 | WT | Not specified |
In vivo studies using xenograft models of human AML have shown that oral administration of this compound leads to significant, dose-dependent tumor growth inhibition.[1][10]
Table 4: In Vivo Efficacy of this compound in AML Xenograft Models
| Animal Model | Cell Line | Dosing (mg/kg, oral) | Tumor Growth Inhibition (TGI) | Reference |
| SCID/beige mice | MV-4-11 (FLT3-ITD+) | 50, 75, 100 (daily) | 67%, 74%, 82% | [1] |
| SCID/beige mice | MOLM-16 (FLT3-WT) | 25 (twice daily), 50 (daily) | ~100% | [11] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of this compound against PIM and FLT3 kinases.
Caption: General workflow for a kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Recombinant PIM or FLT3 kinase is diluted in a kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
A suitable substrate (e.g., a peptide substrate for the specific kinase) and ATP are prepared in the same buffer. The ATP concentration is typically at or near the Km for the enzyme.
-
Serial dilutions of this compound in DMSO are prepared and then further diluted in the kinase buffer.
-
-
Assay Procedure:
-
The kinase and various concentrations of this compound (or vehicle control) are pre-incubated in a microplate.
-
The kinase reaction is initiated by the addition of the ATP/substrate mixture.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
-
Detection:
-
The reaction is stopped, and the amount of product formed (or ATP consumed) is measured. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production via a luminescence-based signal.
-
-
Data Analysis:
-
The data are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
-
AML Cell Viability Assay (MTS Assay)
This protocol describes the use of an MTS assay to determine the effect of this compound on the viability of AML cell lines.
Methodology:
-
Cell Seeding:
-
AML cells (e.g., MV4-11, MOLM-16) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
-
Compound Treatment:
-
Serial dilutions of this compound are prepared.
-
Cells are treated with various concentrations of this compound or a vehicle control (DMSO).
-
-
Incubation:
-
MTS Reagent Addition:
-
20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) is added to each well.
-
-
Incubation and Measurement:
-
The plates are incubated for an additional 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo AML Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a murine xenograft model of AML.
Caption: Workflow for an in vivo AML xenograft study.
Methodology:
-
Animal Model:
-
Immunodeficient mice (e.g., SCID/beige) are used.
-
-
Cell Implantation:
-
AML cells (e.g., MV-4-11 or MOLM-16) are harvested and injected subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Tumor volumes are monitored regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
-
Drug Administration:
-
This compound is formulated for oral gavage.
-
The treatment group receives daily or twice-daily oral doses of this compound.
-
The control group receives the vehicle solution.
-
-
Monitoring and Endpoint:
-
Tumor volumes and body weights are measured throughout the study.
-
The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for the treatment groups relative to the control group.
-
Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Clinical Development
This compound (MEN1703) has been evaluated in clinical trials for patients with relapsed or refractory AML.[3][5][12] The DIAMOND-01 trial (NCT03008187) is a Phase I/II study that has assessed the safety, tolerability, and preliminary efficacy of this compound as a single agent.[4][12] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to SEL24/MEN1703 for the treatment of AML.[4]
Conclusion
This compound (MEN1703) is a promising dual PIM/FLT3 kinase inhibitor with a well-defined mechanism of action and demonstrated preclinical and early clinical activity in AML. Its ability to simultaneously target two key oncogenic pathways provides a strong rationale for its continued development as a novel therapeutic agent for hematological malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians interested in the further investigation and potential application of this compound.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Dual PIM/FLT3 Inhibitor MEN1703 Combines Synergistically With Gilteritinib in FLT3‐ITD‐Mutant Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paper: SEL24/MEN1703 Provides PIM/FLT3 Downstream Pathway Inhibition in Acute Myeloid Leukemia (AML) Blast Cells: Results of the Pharmacodynamics (PD) Assay in the Dose Escalation Part of First-in-Human Diamond Trial [ash.confex.com]
- 10. adooq.com [adooq.com]
- 11. oncotarget.com [oncotarget.com]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Kinase Inhibitory Profile of Dapolsertib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapolsertib (formerly MEN1703 and SEL24) is a potent, orally bioavailable small molecule inhibitor targeting PIM and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] This dual inhibitory activity positions Dapolsertib as a promising therapeutic agent in hematological malignancies and other cancers where these kinases are key drivers of proliferation and survival. This technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile of Dapolsertib, including its primary targets, mechanism of action, and the methodologies employed for its characterization.
Introduction to Dapolsertib
Dapolsertib is a clinical-stage investigational drug that acts as a dual inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3) and FLT3.[1][2][3][4] The PIM kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, survival, and apoptosis by regulating key downstream effectors such as MYC. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications - ITD), becomes constitutively active and drives the proliferation of leukemic cells. The dual inhibition of these pathways by Dapolsertib offers a synergistic approach to targeting cancer cell growth and survival.
In Vitro Kinase Inhibitory Profile
Table 1: In Vitro Kinase Inhibitory Activity of Dapolsertib
| Kinase Target | Subfamily | IC50 (nM) | Assay Type | Reference |
| PIM1 | Serine/Threonine Kinase | Data Not Publicly Available | Biochemical Assay | N/A |
| PIM2 | Serine/Threonine Kinase | Data Not Publicly Available | Biochemical Assay | N/A |
| PIM3 | Serine/Threonine Kinase | Data Not Publicly Available | Biochemical Assay | N/A |
| FLT3 (Wild-Type) | Receptor Tyrosine Kinase | Data Not Publicly Available | Biochemical Assay | N/A |
| FLT3 (ITD Mutant) | Receptor Tyrosine Kinase | Data Not Publicly Available | Biochemical Assay | N/A |
| FLT3 (TKD Mutant) | Receptor Tyrosine Kinase | Data Not Publicly Available | Biochemical Assay | N/A |
Signaling Pathways Targeted by Dapolsertib
Dapolsertib exerts its anti-cancer effects by modulating key signaling pathways downstream of PIM and FLT3 kinases.
PIM Kinase Signaling Pathway
PIM kinases are constitutively active serine/threonine kinases that do not require phosphorylation for their activity. They are key effectors of various cytokine and growth factor signaling pathways. PIM kinases phosphorylate a number of substrates that promote cell survival and proliferation, including the pro-apoptotic protein BAD, the cell cycle regulator p21, and the translation initiation factor 4E-BP1. By inhibiting PIM kinases, Dapolsertib can lead to decreased cell proliferation and increased apoptosis.
Caption: PIM Kinase Signaling Pathway Inhibition by Dapolsertib.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a critical role in normal hematopoiesis. In acute myeloid leukemia (AML), mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation. This results in the uncontrolled proliferation and survival of leukemic blasts through the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. Dapolsertib inhibits both wild-type and mutated forms of FLT3, thereby blocking these pro-survival signals.
Caption: FLT3 Signaling Pathway Inhibition by Dapolsertib.
Experimental Protocols for Kinase Inhibition Assays
The in vitro inhibitory activity of Dapolsertib against PIM and FLT3 kinases is typically determined using biochemical assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. Common methodologies include radiometric assays, fluorescence-based assays, and luminescence-based assays.
General Workflow for an In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor in a biochemical kinase assay.
Caption: General Workflow for In Vitro Kinase Inhibition Assay.
Example Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified PIM or FLT3 kinase
-
Kinase-specific substrate
-
ATP
-
Dapolsertib
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a 2x concentration of Dapolsertib in assay buffer.
-
Add 2.5 µL of a 2x concentration of kinase and substrate in assay buffer.
-
Initiate the reaction by adding 5 µL of a 2x concentration of ATP in assay buffer.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of Dapolsertib relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
Dapolsertib is a potent dual inhibitor of PIM and FLT3 kinases with a clear mechanism of action that involves the disruption of key cancer cell signaling pathways. While detailed quantitative data on its broader kinase selectivity profile is not yet in the public domain, its focused activity against these two important oncogenic drivers underscores its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of Dapolsertib and other kinase inhibitors, which is a critical step in the drug development process. Further publication of its comprehensive kinase profiling will provide a deeper understanding of its selectivity and potential off-target effects.
References
The Dual Kinase Inhibitor SEL24-B489: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Immediate Release
Krakow, Poland – Ryvu Therapeutics has released an in-depth technical guide on SEL24-B489 (also known as MEN1703), a first-in-class, orally available dual PIM/FLT3 kinase inhibitor. This document provides a comprehensive overview of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, consolidating data from preclinical and clinical studies. The guide is intended for researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on Acute Myeloid Leukemia (AML).
This compound is a potent inhibitor of PIM kinases (PIM1, PIM2, PIM3) and Fms-like tyrosine kinase 3 (FLT3), including its internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][2][3] This dual-targeting mechanism is a promising strategy in AML therapy, as PIM kinases are key downstream effectors of FLT3 signaling and have been implicated in resistance to selective FLT3 inhibitors.[1][2][3] Preclinical studies have demonstrated a clear pharmacokinetic-pharmacodynamic relationship, and the compound has shown significant anti-tumor activity in various AML models.[1][2][3]
Pharmacokinetics
Pharmacodynamics
The pharmacodynamic activity of this compound is characterized by the dose-dependent inhibition of its targets and downstream signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Target Engagement and Downstream Signaling
A key biomarker for this compound's activity is the inhibition of phosphorylation of the ribosomal protein S6 (pS6), a downstream effector of the PIM/FLT3 signaling pathway.[4][5] This has been consistently observed in both in vitro and in vivo models and is being utilized as a target engagement biomarker in the ongoing Phase I/II DIAMOND-01 clinical trial (NCT03008187) in patients with AML.[4][5][6]
Treatment with this compound leads to a significant reduction in the phosphorylation of several key proteins involved in cell survival and proliferation, including STAT5, and the PIM kinase substrates pS6 and p4EBP1.[7] Furthermore, this compound has been shown to decrease the expression of the anti-apoptotic protein MCL1 and induce PARP cleavage, indicative of apoptosis.[7][8]
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a broad panel of AML cell lines, including those with FLT3-ITD and FLT3-WT genotypes.[1][9] The compound is also effective against cells harboring FLT3-TKD mutations, which are known to confer resistance to selective FLT3 inhibitors.[1][10]
Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) |
| MV-4-11 | FLT3-ITD | Not explicitly stated, but demonstrated high activity |
| MOLM-13 | FLT3-ITD | Not explicitly stated, but demonstrated high activity |
| KG-1 | FLT3-WT | Not explicitly stated, but demonstrated high activity |
| MOLM-16 | FLT3-WT | Not explicitly stated, but demonstrated high activity |
Note: While the source documents confirm high activity, specific IC50 values were not provided in the readily accessible text.
In Vivo Efficacy
In preclinical xenograft models of AML, orally administered this compound has shown significant dose-dependent tumor growth inhibition.[9][11]
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| MV-4-11 (FLT3-ITD+) | 50 mg/kg, daily | 67% |
| MV-4-11 (FLT3-ITD+) | 75 mg/kg, daily | 74% |
| MV-4-11 (FLT3-ITD+) | 100 mg/kg, daily | 82% |
| MOLM-16 (FLT3-WT) | 50 mg/kg, daily | ~100% |
| MOLM-16 (FLT3-WT) | 25 mg/kg, twice daily | ~100% |
| MOLM-13 | 50 mg/kg, daily | ~50% |
| KG-1 | 50 mg/kg, daily | ~50% |
Experimental Protocols
Cell Viability Assay (MTS Assay)
The in vitro anti-proliferative activity of this compound was assessed using a standard MTS assay.[9] AML cell lines were incubated for 72 hours with three-fold serial dilutions of the compound, starting from a concentration of 10 µM.[9] Cell viability was then measured and presented as a percentage relative to untreated control cells.[9]
Western Blot Analysis
To investigate the effect of this compound on downstream signaling pathways, western blot analysis was performed.[7] AML cell lines (MV-4-11 and MOLM-16) were treated with increasing concentrations of this compound, a selective FLT3 inhibitor (AC220), or a selective PIM inhibitor (AZD1208) for 4 hours.[7] Cell lysates were then subjected to electrophoresis and immunoblotted with antibodies against key signaling proteins and their phosphorylated forms, including pS6 (S235/236), p4EBP1 (S65), c-MYC, MCL1, and PARP.[7]
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in immunodeficient mice (SCID/beige or SCID) bearing subcutaneous tumors from various AML cell lines (MV-4-11, MOLM-16, MOLM-13, KG-1).[9][11] this compound was administered orally at the indicated doses and schedules.[9][11] Tumor growth was monitored, and the percentage of tumor growth inhibition (TGI) was calculated compared to vehicle-treated control animals.[9][11]
Visualizing the Mechanism of Action
To further elucidate the biological processes affected by this compound, the following diagrams illustrate its mechanism of action and the experimental workflow for its evaluation.
References
- 1. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paper: SEL24/MEN1703 Provides PIM/FLT3 Downstream Pathway Inhibition in Acute Myeloid Leukemia (AML) Blast Cells: Results of the Pharmacodynamics (PD) Assay in the Dose Escalation Part of First-in-Human Diamond Trial [ash.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preclinical Profile of SEL24/B489: A Dual PIM/FLT3 Kinase Inhibitor for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SEL24/B489 is a first-in-class, orally bioavailable small molecule inhibitor that demonstrates potent, dual inhibitory activity against Polo-like kinase (PIM) and FMS-like tyrosine kinase 3 (FLT3).[1][2] This technical guide provides a comprehensive overview of the preclinical data for SEL24/B489 in hematological cancers, with a primary focus on Acute Myeloid Leukemia (AML). The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Mechanism of Action: Dual Inhibition of PIM and FLT3 Signaling
SEL24/B489 is a potent, type I inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3) and FLT3, including its internal tandem duplication (ITD) mutation, a common driver of AML.[1][3] The rationale for this dual-targeting approach stems from the critical roles of both PIM and FLT3 kinases in AML pathogenesis and the development of resistance to targeted therapies.[2][4]
FLT3-ITD is a constitutively active mutation that drives leukemogenesis by activating several downstream pro-survival signaling pathways, including STAT5, RAS/MAPK, and PI3K/AKT.[4] PIM kinases are key downstream effectors of FLT3 signaling and are implicated in mediating resistance to FLT3 inhibitors.[4][5] By simultaneously targeting both PIM and FLT3, SEL24/B489 aims to achieve a more potent and durable anti-leukemic effect and overcome resistance mechanisms.[3][4]
The binding affinities of SEL24/B489 for PIM and FLT3 kinases are summarized in the table below.
| Kinase Target | Dissociation Constant (Kd) (nM) |
| PIM1 | 2 |
| PIM2 | 2 |
| PIM3 | 3 |
| FLT3-WT | 160 |
| FLT3-ITD | 16 |
| FLT3 D835Y | 12 |
| FLT3 D835V | 18 |
| FLT3 F691L | 25 |
| Data compiled from multiple preclinical studies.[1] |
Signaling Pathway
The following diagram illustrates the key signaling pathways targeted by SEL24/B489.
Caption: SEL24/B489 signaling pathway.
In Vitro Efficacy
SEL24/B489 has demonstrated potent anti-proliferative activity across a broad range of hematological cancer cell lines, particularly those of AML origin. Its efficacy is observed in cell lines with both wild-type (WT) and ITD-mutated FLT3.
Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) values for SEL24/B489 in various AML cell lines are presented below.
| Cell Line | FLT3 Status | SEL24/B489 IC50 (µM) |
| MV4-11 | ITD | 0.15 |
| MOLM-13 | ITD | Not Reported |
| MOLM-16 | WT | 0.1 |
| KG-1 | WT | Not Reported |
| CMK | Not Reported | Not Reported |
| HL-60 | Not Reported | Not Reported |
| Data compiled from preclinical studies.[6] |
In Vivo Efficacy
The anti-tumor activity of SEL24/B489 has been evaluated in various xenograft models of AML. The compound, administered orally, has shown significant dose-dependent tumor growth inhibition (TGI).
Xenograft Model Data
| Cell Line | FLT3 Status | Mouse Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) |
| MV-4-11 | ITD | SCID/beige | 50 mg/kg, PO, BID | 67% |
| MV-4-11 | ITD | SCID/beige | 75 mg/kg, PO, BID | 74% |
| MV-4-11 | ITD | SCID/beige | 100 mg/kg, PO, BID | 82% |
| MOLM-16 | WT | SCID/beige | 50 mg/kg, PO, QD | ~100% |
| MOLM-16 | WT | SCID/beige | 25 mg/kg, PO, BID | ~100% |
| HDLM-2 | Not Reported | Murine | Not Reported | 95.8% |
| Data compiled from multiple preclinical studies.[5][7][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of SEL24/B489.
Cell Viability (MTS) Assay
The anti-proliferative effects of SEL24/B489 were assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
Caption: MTS Assay Experimental Workflow.
-
Cell Culture: Hematological cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight if applicable.
-
Compound Treatment: Cells are treated with a range of concentrations of SEL24/B489 (typically from 0 to 10 µM) in triplicate.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTS Reagent Addition: Following incubation, MTS reagent is added to each well.
-
Final Incubation: Plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
The in vivo efficacy of SEL24/B489 is evaluated using subcutaneous xenograft models in immunocompromised mice.
Caption: In Vivo Xenograft Model Workflow.
-
Animal Models: SCID/beige or other suitable immunocompromised mouse strains are used.[5]
-
Cell Implantation: A suspension of human AML cells (e.g., MV-4-11, MOLM-16) is injected subcutaneously into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. SEL24/B489 is administered orally at various doses and schedules.[5]
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated.
Western Blot Analysis
Western blotting is used to assess the modulation of key proteins in the PIM/FLT3 signaling pathway.
-
Cell Lysis: Cells are treated with SEL24/B489 for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-S6, S6, PARP, cleaved PARP, and a loading control like GAPDH or β-actin).
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
The effect of SEL24/B489 on cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.
-
Cell Treatment and Harvesting: Cells are treated with SEL24/B489 for the desired time, then harvested and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Samples are analyzed on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Apoptosis induction by SEL24/B489 is quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Treatment and Harvesting: Cells are treated with SEL24/B489, then harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Incubation: The cell suspension is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Samples are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Pharmacodynamic Biomarkers
Preclinical studies have identified phosphorylated S6 ribosomal protein (pS6) as a robust pharmacodynamic biomarker for SEL24/B489 activity.[9][10] Inhibition of pS6 has been observed both in vitro in AML cell lines and in vivo in tumor xenografts following treatment with SEL24/B489.[11] This indicates successful target engagement of the PIM/FLT3 pathway.
Conclusion
The preclinical data for SEL24/B489 strongly support its development as a novel therapeutic agent for hematological malignancies, particularly AML. Its dual inhibitory mechanism targeting both PIM and FLT3 kinases provides a rational approach to achieving potent anti-leukemic activity and overcoming resistance. The in vitro and in vivo studies have demonstrated significant efficacy in relevant cancer models. The identification of pS6 as a pharmacodynamic biomarker will be valuable for monitoring treatment response in clinical trials. Further clinical investigation of SEL24/B489 in patients with hematological cancers is warranted.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The Dual PIM/FLT3 Inhibitor SEL24-B489: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the discovery and preclinical development of SEL24-B489, a potent, orally active, dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3). By simultaneously targeting these key signaling pathways, this compound has demonstrated significant therapeutic potential in hematological malignancies, particularly in acute myeloid leukemia (AML). This document summarizes the key quantitative data, details experimental methodologies from published studies, and visualizes the underlying biological pathways and developmental workflow.
Introduction: The Rationale for Dual PIM/FLT3 Inhibition in AML
Acute myeloid leukemia is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A significant subset of AML patients harbors mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 signaling pathway and are associated with a poor prognosis.[2][3] While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance, frequently through secondary mutations in the FLT3 tyrosine kinase domain (TKD).[2][4]
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that act as crucial downstream effectors of the FLT3 signaling pathway.[1][5] They play a significant role in cell survival, proliferation, and apoptosis.[1][5] Notably, PIM kinases have been implicated as key drivers of resistance to FLT3 inhibitors.[2][3] This understanding has led to the rational design of dual PIM/FLT3 inhibitors, with the hypothesis that targeting the same oncogenic pathway at two independent nodes could lead to a more profound and durable anti-leukemic effect and potentially overcome resistance mechanisms.[6] this compound was developed with this therapeutic strategy in mind.[2][3]
The Discovery and Chemical Properties of this compound
This compound, with the chemical name 5,6-dibromo-4-nitro-2-(piperidin-4-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole, was synthesized by Selvita.[1][6] It is a potent, type I, orally active, dual inhibitor of PIM kinases and FLT3-ITD.[7]
Quantitative Data Summary
The preclinical data for this compound is summarized in the following tables, showcasing its high potency and efficacy in various models of hematological malignancies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Binding Affinity (Kd) |
| PIM1 | 2 nM[7] |
| PIM2 | 2 nM[7] |
| PIM3 | 3 nM[7] |
| FLT3-ITD | 16 nM[1] |
| FLT3-WT | 160 nM[1] |
| FLT3 D835H | Not specified |
| FLT3 D835Y | Not specified |
| FLT3 N841I | Not specified |
Table 2: In Vitro Cellular Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) |
| MV-4-11 | FLT3-ITD | 0.15[6] |
| MOLM-13 | FLT3-ITD | Not specified |
| MOLM-16 | FLT3-WT | 0.1[6] |
| KG-1 | FLT3-WT | Not specified |
| CMK | Not specified | Not specified |
| HL-60 | Not specified | Not specified |
Table 3: In Vivo Efficacy of this compound in AML Xenograft Models
| Xenograft Model | Treatment and Dosage | Tumor Growth Inhibition (TGI) |
| MV-4-11 (FLT3-ITD+) | 50 mg/kg, orally, twice daily | 67%[7] |
| MV-4-11 (FLT3-ITD+) | 75 mg/kg, orally, twice daily | 74%[7] |
| MV-4-11 (FLT3-ITD+) | 100 mg/kg, orally, twice daily | 82%[7] |
| HDLM-2 | Not specified | 95.8%[5] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by dually inhibiting the PIM and FLT3 signaling pathways, leading to the downstream suppression of pro-survival signals and the induction of apoptosis.
PIM/FLT3 Signaling Pathway
The following diagram illustrates the key components of the PIM/FLT3 signaling pathway and the points of inhibition by this compound.
Caption: PIM/FLT3 signaling pathway inhibited by this compound.
Downstream Effects
Treatment of AML cells with this compound leads to a dose-dependent disruption of the cell cycle, particularly a depletion of the S phase, and is accompanied by PARP cleavage, a hallmark of apoptosis.[7] Key downstream effects include:
-
Inhibition of STAT5 phosphorylation (Ser726): A critical mediator of FLT3-ITD-driven cell survival.[7]
-
Profound inhibition of S6 phosphorylation (S235/236): A key substrate of PIM kinases involved in protein synthesis and cell growth.[7]
-
Reduced expression of MCL1: An anti-apoptotic protein, leading to the promotion of apoptosis.[7]
Experimental Protocols
This section outlines the methodologies used in the preclinical evaluation of this compound, based on publicly available information.
In Vitro Cell Viability (MTS) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various AML cell lines.
-
Protocol:
-
AML cell lines (e.g., MV-4-11, MOLM-16) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound, typically from 0 to 10 µM.[7]
-
The plates are incubated for 72 hours.[7]
-
Cell viability is assessed using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Absorbance is measured, and the results are used to calculate the IC50 values.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the PIM/FLT3 signaling pathway.
-
Protocol:
-
AML cells are treated with varying concentrations of this compound for a specified duration.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT5, p-S6, MCL1, PARP).
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized using a suitable detection method. Note: Specific antibody details and concentrations are often proprietary and not fully disclosed in publications.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.
-
Animal Model: SCID/beige mice are typically used.[7]
-
Protocol:
-
Human AML cells (e.g., MV-4-11) are implanted subcutaneously into the mice.[4][8]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally, typically twice daily, at various doses (e.g., 50, 75, 100 mg/kg).[7]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumor growth inhibition (TGI) is calculated.
-
Apoptosis Analysis by Flow Cytometry
-
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
-
Protocol:
-
AML cells are treated with this compound for a defined period.
-
Cells are harvested and washed.
-
Cells are stained with Annexin V and a viability dye (e.g., Propidium Iodide).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Drug Development Workflow
The discovery and development of this compound followed a rational drug design approach, as depicted in the workflow diagram below.
Caption: A simplified workflow for the discovery and development of this compound.
Conclusion
This compound is a promising dual PIM/FLT3 inhibitor with a strong preclinical rationale for the treatment of AML and other hematological malignancies. Its ability to potently inhibit both PIM and FLT3 kinases, including resistance-conferring FLT3-TKD mutants, translates into significant anti-leukemic activity in vitro and in vivo. The data presented in this whitepaper supports the continued investigation of this compound as a novel therapeutic agent for patients with AML, particularly those with FLT3 mutations. Further clinical development will be crucial in determining its ultimate role in the treatment of these challenging diseases.
References
- 1. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
An In-Depth Technical Guide to SEL24-B489: A Dual PIM/FLT3 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEL24-B489 is a potent, orally active, first-in-class dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3).[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its molecular targets, the signaling pathways it modulates, and its preclinical efficacy in various hematological malignancies, particularly Acute Myeloid Leukemia (AML). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Core Targets and Mechanism of Action
This compound exerts its anti-neoplastic effects by simultaneously targeting two critical classes of kinases involved in cancer cell proliferation, survival, and resistance to therapy: the PIM serine/threonine kinases and the FLT3 receptor tyrosine kinase.
-
PIM Kinases (PIM1, PIM2, PIM3): These are constitutively active serine/threonine kinases that are frequently overexpressed in a wide range of hematological and solid tumors. PIM kinases are key regulators of cell cycle progression, apoptosis, and protein translation through the phosphorylation of numerous downstream substrates.[3][4]
-
Fms-like Tyrosine Kinase 3 (FLT3): This receptor tyrosine kinase plays a crucial role in the normal development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and aberrant downstream signaling that promotes leukemic cell proliferation and survival.[5]
By dually inhibiting both PIM and FLT3 kinases, this compound offers a multi-pronged attack on cancer cell signaling networks, with the potential to overcome resistance mechanisms associated with single-target therapies.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Dissociation Constant (Kd) |
| PIM1 | 2 nM |
| PIM2 | 2 nM |
| PIM3 | 3 nM |
| FLT3-ITD | 16 nM |
| FLT3-WT | 160 nM |
Data sourced from multiple studies.[1][2]
Table 2: In Vitro Cellular Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) |
| MV-4-11 | ITD | 0.15 |
| MOLM-13 | ITD | Not explicitly stated, but showed strong cytotoxicity |
| MOLM-16 | WT | 0.1 |
| KG-1 | WT | Not explicitly stated, but showed strong cytotoxicity |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.[5]
Table 3: In Vivo Efficacy of this compound in AML Xenograft Models
| Cell Line | FLT3 Status | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| MV-4-11 | ITD | 50 mg/kg, BID | >50% |
| MV-4-11 | ITD | 75 mg/kg, BID | >80% |
| MOLM-16 | WT | 25 mg/kg, BID | >80% |
| MOLM-16 | WT | 75 mg/kg, BID | >100% |
| HDLM-2 | Not specified | 50 mg/kg, once daily | 95.8% |
Signaling Pathways Modulated by this compound
This compound disrupts key oncogenic signaling cascades downstream of both FLT3 and PIM kinases.
Inhibition of FLT3-ITD Signaling
Constitutively active FLT3-ITD drives the activation of several pro-survival signaling pathways. This compound directly inhibits the kinase activity of FLT3-ITD, leading to the downregulation of these pathways.
Inhibition of PIM Kinase Signaling
PIM kinases phosphorylate a number of substrates that are critical for protein synthesis and cell survival. This compound's inhibition of PIM kinases leads to reduced phosphorylation of these key downstream effectors.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity of this compound against purified PIM and FLT3 kinases.
-
Methodology:
-
Recombinant human PIM1, PIM2, PIM3, and FLT3 (wild-type and ITD mutant) kinases are used.
-
Kinase reactions are typically performed in a buffer containing ATP and a specific peptide substrate.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP remaining after the reaction. This is often done using a luminescence-based assay (e.g., Kinase-Glo).
-
Dissociation constants (Kd) are calculated to quantify the binding affinity of this compound to each kinase.
-
Cell Viability Assays
-
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Methodology:
-
AML cell lines (e.g., MV-4-11, MOLM-13, MOLM-16, KG-1) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is measured using a metabolic assay, such as the MTS assay. In this assay, a tetrazolium salt is converted to a colored formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured, which is proportional to the number of viable cells.
-
IC50 values are calculated from the dose-response curves.
-
Western Blotting
-
Objective: To analyze the effect of this compound on the phosphorylation status of key proteins in the FLT3 and PIM signaling pathways.
-
Methodology:
-
AML cells are treated with this compound for a defined period.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-STAT5, STAT5, p-ERK, ERK, p-S6, S6).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and visualized.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., SCID/beige or NOD/SCID) are subcutaneously injected with human AML cells (e.g., MV-4-11, MOLM-16).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally, typically on a twice-daily schedule. The control group receives a vehicle solution.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry) to assess target engagement.
-
Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.
-
Conclusion and Future Directions
This compound has demonstrated significant preclinical activity as a dual inhibitor of PIM and FLT3 kinases. Its ability to target two distinct and critical oncogenic pathways provides a strong rationale for its development as a therapeutic agent for AML and potentially other hematological malignancies. The compound effectively inhibits the proliferation of AML cells, induces apoptosis, and demonstrates robust anti-tumor efficacy in vivo.
Future research should continue to explore the full therapeutic potential of this compound, including its use in combination with other anti-cancer agents to overcome resistance and improve patient outcomes. Further investigation into the molecular mechanisms underlying its synergistic effects with other drugs will be crucial for designing rational combination therapies. Clinical trials are necessary to evaluate the safety and efficacy of this compound in patients with AML and other cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. ashpublications.org [ashpublications.org]
The Role of PIM Kinases in FLT3 Inhibitor Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of FMS-like tyrosine kinase 3 (FLT3) inhibitors has marked a significant advancement in the treatment of Acute Myeloid Leukemia (AML), particularly for patients harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. However, the clinical efficacy of these targeted therapies is often hampered by the emergence of resistance. A growing body of evidence points to the pivotal role of the PIM family of serine/threonine kinases as key mediators of this resistance. Upregulation and activation of PIM kinases can bypass FLT3 inhibition, promoting cell survival and proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning PIM kinase-mediated resistance to FLT3 inhibitors, offering a comprehensive resource for researchers and drug development professionals in the field of oncology. We will delve into the intricate signaling pathways, present key quantitative data from preclinical studies, and provide detailed experimental protocols for investigating this resistance mechanism.
Introduction: The Challenge of FLT3 Inhibitor Resistance
FLT3-ITD mutations are present in approximately 25-30% of AML cases and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic blasts. While FLT3 inhibitors have shown promise, their long-term effectiveness is limited by both primary and acquired resistance. Resistance mechanisms are multifaceted and can involve on-target secondary mutations in the FLT3 kinase domain or off-target activation of bypass signaling pathways. Among these, the PIM kinase signaling axis has emerged as a critical node of resistance.
The PIM Kinase Family: Key Players in Cell Survival and Proliferation
The PIM kinase family consists of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. They are constitutively active and their expression is regulated primarily at the transcriptional and translational levels. PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT and PI3K/AKT pathways, which are also activated by FLT3-ITD. They play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a wide range of substrates, including pro-apoptotic proteins like BAD, and cell cycle regulators.
Molecular Mechanisms of PIM Kinase-Mediated FLT3 Inhibitor Resistance
PIM kinases contribute to FLT3 inhibitor resistance through several interconnected mechanisms:
-
Upregulation in Resistant AML: Studies have shown that PIM kinase expression is significantly elevated in AML patient samples at the time of relapse following FLT3 inhibitor therapy.[1][2][3] This upregulation can be a direct consequence of FLT3-ITD signaling, often mediated by the transcription factor STAT5.[4]
-
A Positive Feedback Loop: PIM1 kinase can directly phosphorylate and stabilize the FLT3-ITD protein, creating a positive feedback loop that sustains FLT3 signaling even in the presence of inhibitors.[5][6][7][8] This stabilization is thought to occur through the recruitment of chaperone proteins like HSP90.[7][8]
-
Bypass Signaling and Anti-Apoptotic Effects: PIM kinases can activate downstream signaling pathways that are parallel to or independent of direct FLT3 signaling. A key mechanism involves the post-translational downregulation of the pro-apoptotic protein Mcl-1 and the oncogenic transcription factor c-Myc.[5][9] Combination treatment with FLT3 and PIM inhibitors leads to increased proteasomal degradation of Mcl-1 and c-Myc, thereby promoting apoptosis.[5][9]
-
Activation of GSK-3β: The combination of FLT3 and PIM inhibitors has been shown to activate glycogen synthase kinase-3β (GSK-3β).[5][9] Activated GSK-3β can then phosphorylate Mcl-1 and c-Myc, targeting them for degradation.[5][9]
The intricate interplay of these signaling pathways is visualized in the diagram below.
Caption: PIM kinase-mediated resistance to FLT3 inhibitors.
Quantitative Data on PIM Kinase Inhibition and FLT3 Inhibitor Synergy
The combination of PIM kinase inhibitors with FLT3 inhibitors has demonstrated synergistic cytotoxicity in various FLT3-ITD AML cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: IC50 Values of PIM and FLT3 Inhibitors in FLT3-ITD AML Cell Lines
| Cell Line | PIM Inhibitor | IC50 (nM) | FLT3 Inhibitor | IC50 (nM) | Reference |
| MV4-11 | AR00459339 (PIM1) | Not specified | AR00454200 (FLT3) | Not specified | [2] |
| MOLM-14 | AR00459339 (PIM1) | Not specified | AR00454200 (FLT3) | Not specified | [2] |
| Ba/F3-ITD | AZD1208 (pan-PIM) | ~1000 | Quizartinib | 1 | [1] |
| Ba/F3-ITD | AZD1208 (pan-PIM) | ~1000 | Sorafenib | 2.5 | [1] |
| Ba/F3-ITD | AZD1208 (pan-PIM) | ~1000 | Crenolanib | 20 | [1] |
| Ba/F3-ITD | AZD1208 (pan-PIM) | ~1000 | Gilteritinib | 15 | [1] |
| MV4-11 | MEN1703 (dual PIM/FLT3) | 13.9 | Gilteritinib | 0.28 | [6] |
| MOLM-13 | MEN1703 (dual PIM/FLT3) | 20.4 | Gilteritinib | 0.45 | [6] |
| MOLM-14 | MEN1703 (dual PIM/FLT3) | 12.3 | Gilteritinib | 0.27 | [6] |
Table 2: Synergy of PIM and FLT3 Inhibitor Combinations in FLT3-ITD AML Cell Lines
| Cell Line | PIM Inhibitor | FLT3 Inhibitor | Combination Index (CI) | Interpretation | Reference |
| Ba/F3-ITD | AZD1208 (1 µM) | Quizartinib (1 nM) | 0.5 | Synergy | [1] |
| MV4-11 | AZD1208 (1 µM) | Quizartinib (1 nM) | 0.1 | Strong Synergy | [1] |
| MOLM-14 | AZD1208 (1 µM) | Quizartinib (1 nM) | 0.3 | Synergy | [1] |
| MV4-11 | MEN1703 | Gilteritinib | <1 (at higher conc.) | Mild Synergy | [6] |
| MOLM-13 | MEN1703 | Gilteritinib | <1 (at higher conc.) | Mild Synergy | [6] |
| MOLM-14 | MEN1703 | Gilteritinib | <1 (at higher conc.) | Mild Synergy | [6] |
| Primary AML (gilteritinib-naïve & -treated) | MEN1703 | Gilteritinib | 0.6 - 1.2 | Moderate Synergy to Additive | [6] |
Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols for Investigating PIM Kinase-Mediated Resistance
This section provides detailed methodologies for key experiments to study the role of PIM kinases in FLT3 inhibitor resistance.
Cell Viability and Synergy Assays
This protocol outlines the procedure for determining cell viability and assessing the synergistic effects of combining PIM and FLT3 inhibitors.
Caption: Workflow for cell viability and synergy assays.
Protocol:
-
Cell Seeding: Seed FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-14) in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.[1]
-
Drug Preparation: Prepare serial dilutions of the PIM inhibitor and FLT3 inhibitor in culture medium.
-
Treatment: Treat cells with single agents at various concentrations and in combination. For combination studies, a checkerboard matrix of concentrations is recommended to robustly assess synergy. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][6]
-
Viability Assessment: Add a cell viability reagent such as MTT, WST-1, or CellTiter-Glo® according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Data Analysis:
Western Blotting for Signaling Pathway Analysis
This protocol describes how to perform Western blotting to analyze the phosphorylation status and expression levels of key proteins in the FLT3-PIM signaling axis.
Protocol:
-
Cell Lysis: After treating cells with inhibitors for the desired time, harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key antibodies include:
-
p-FLT3 (Tyr591), FLT3
-
p-STAT5 (Tyr694), STAT5
-
PIM1, PIM2
-
p-GSK-3β (Ser9), GSK-3β
-
c-Myc, Mcl-1
-
Cleaved PARP, Cleaved Caspase-3
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation for Protein-Protein Interaction
This protocol is for investigating the direct interaction between PIM kinases and FLT3.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either PIM1 or FLT3 overnight at 4°C with gentle rotation.[7][8] An isotype-matched IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer and analyze the eluates by Western blotting using antibodies against the reciprocal protein (e.g., blot for FLT3 if PIM1 was immunoprecipitated).
Apoptosis Assay by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with inhibitors as required. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer.[10] Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the efficacy of PIM and FLT3 inhibitor combinations in a mouse xenograft model of AML.
Caption: Workflow for in vivo AML xenograft studies.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NSG or SCID).[11][12]
-
Cell Implantation: Subcutaneously inject FLT3-ITD AML cells (e.g., 5-10 x 10^6 MV4-11 cells) into the flank of the mice.[11] Alternatively, for a systemic model, inject cells intravenously.[12]
-
Tumor Growth and Randomization: Once tumors are established or there is evidence of leukemic engraftment, randomize the mice into treatment groups: vehicle control, PIM inhibitor alone, FLT3 inhibitor alone, and the combination.
-
Drug Administration: Administer the drugs at clinically relevant doses and schedules (e.g., daily oral gavage).
-
Efficacy Assessment:
-
Measure tumor volume regularly with calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
Record survival data.
-
-
Pharmacodynamic Studies: At the end of the study, tumors can be excised for Western blot analysis to confirm target engagement.
Conclusion and Future Directions
The evidence strongly implicates PIM kinases as key drivers of resistance to FLT3 inhibitors in AML. The upregulation of PIM kinases provides a clear survival advantage to leukemic cells, enabling them to evade the cytotoxic effects of FLT3-targeted therapy. The synergistic effects observed with combined PIM and FLT3 inhibition in preclinical models highlight a promising therapeutic strategy to overcome this resistance.
Future research should focus on:
-
Clinical evaluation: The translation of these preclinical findings into clinical trials is paramount. Several PIM inhibitors are currently in clinical development, and their combination with approved FLT3 inhibitors warrants investigation in patients with relapsed/refractory FLT3-mutated AML.[5][9]
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy is crucial. This could include baseline PIM kinase expression levels or the presence of specific downstream signaling signatures.
-
Novel therapeutic agents: The development of dual PIM/FLT3 inhibitors, such as MEN1703, represents an attractive approach to simultaneously target both kinases with a single molecule, potentially simplifying treatment regimens and improving efficacy.[6][13]
By continuing to unravel the complex interplay between PIM kinases and FLT3 signaling, the scientific community can pave the way for more durable and effective treatment strategies for patients with FLT3-mutated AML.
References
- 1. Concurrent inhibition of Pim and FLT3 kinases enhances apoptosis of FLT3-ITD acute myeloid leukemia cells through increased Mcl-1 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potential therapeutic target for FLT3-ITD AML: PIM1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dual PIM/FLT3 Inhibitor MEN1703 Combines Synergistically With Gilteritinib in FLT3‐ITD‐Mutant Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim-1 Kinase Phosphorylates and Stabilizes 130 kDa FLT3 and Promotes Aberrant STAT5 Signaling in Acute Myeloid Leukemia with FLT3 Internal Tandem Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim-1 Kinase Phosphorylates and Stabilizes 130 kDa FLT3 and Promotes Aberrant STAT5 Signaling in Acute Myeloid Leukemia with FLT3 Internal Tandem Duplication | PLOS One [journals.plos.org]
- 9. Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
SEL24-B489 (MEN1703): A Dual PIM/FLT3 Kinase Inhibitor for FLT3-ITD Mutant Acute Myeloid Leukemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells.[1] A significant subset of AML patients, approximately one-third, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD).[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and resistance to apoptosis, and are associated with a poor prognosis.[1][2] While targeted FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance.[3][4] PIM kinases have been identified as key downstream effectors of FLT3 signaling and major drivers of this resistance phenotype.[3][5] This has established a strong rationale for the simultaneous inhibition of both FLT3 and PIM kinases.[4]
SEL24-B489 (also known as MEN1703) is a first-in-class, orally available, potent dual inhibitor of PIM kinases and FLT3-ITD.[6][7][8] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and clinical development in FLT3-ITD mutant AML. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to support further research and development efforts in this area.
Mechanism of Action: Dual Inhibition of FLT3 and PIM Kinases
This compound exerts its anti-leukemic effect by concurrently targeting two critical nodes in AML cell signaling: the upstream FLT3 receptor tyrosine kinase and the downstream PIM family of serine/threonine kinases.
-
FLT3 Inhibition : The FLT3-ITD mutation results in ligand-independent, constitutive activation of the kinase, driving downstream pro-survival pathways including STAT5, PI3K/AKT, and RAS/MEK/ERK.[1][5] this compound directly inhibits this aberrant signaling at its source.
-
PIM Inhibition : PIM kinases (PIM1, PIM2, PIM3) are downstream targets of FLT3-induced STAT5 activity.[5] They play a crucial role in cell survival, proliferation, and metabolism by phosphorylating numerous substrates, including the pro-apoptotic protein BAD, the translation regulator 4E-BP1, and the ribosomal protein S6.[5][9] Overexpression of PIM kinases can confer resistance to selective FLT3 inhibitors.[3][5]
By simultaneously blocking both FLT3 and PIM, this compound abrogates key signaling circuits involved in proliferation, apoptosis inhibition, and protein translation.[3][5] This dual-targeting strategy is designed to provide broader and more durable anti-tumor activity and to overcome the resistance mechanisms that limit the efficacy of selective FLT3 inhibitors.[4][5]
Preclinical Evaluation
This compound has demonstrated broad therapeutic potential in preclinical models of AML, showing superior activity compared to selective inhibitors of either PIM or FLT3 kinases.[3][5]
In Vitro Activity
This compound is a potent inhibitor of all three PIM kinase isoforms and FLT3.[8] In a head-to-head comparison in a panel of AML cell lines, this compound exhibited significantly broader and more potent activity than the selective PIM inhibitor AZD1208 or the selective FLT3 inhibitor AC220 (Quizartinib), irrespective of the cell lines' FLT3 mutation status.[4][5]
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | Kd (nM) |
|---|---|
| PIM1 | 2 |
| PIM2 | 2 |
| PIM3 | 3 |
Data sourced from MedChemExpress.[8]
Table 2: In Vitro Activity (IC50, µM) of this compound vs. Selective Inhibitors in AML Cell Lines
| Cell Line | FLT3 Status | This compound | AZD1208 (PIMi) | AC220 (FLT3i) |
|---|---|---|---|---|
| MV-4-11 | ITD+ | 0.15 | 2.24 | 0.003 |
| MOLM-16 | WT | 0.10 | 0.07 | >10 |
Data represents cytotoxicity (IC50) and is sourced from MDedge.[10]
Furthermore, this compound demonstrated marked activity against cells engineered to express FLT3 tyrosine kinase domain (TKD) mutations (e.g., D835Y, D835V), which are known to confer resistance to selective FLT3 inhibitors like AC220.[3][5] This suggests that the dual inhibition strategy can overcome known mechanisms of acquired resistance.[5]
In Vivo Efficacy
In subcutaneous xenograft models using various AML cell lines, orally administered this compound showed marked, dose-dependent tumor growth inhibition (TGI).[8][11] The anti-tumor activity was observed in models with both FLT3-ITD (MV-4-11) and FLT3-WT (MOLM-16) status.[11]
Pharmacodynamic (PD) studies confirmed on-target activity, showing that administration of this compound led to sustained suppression of phosphorylated S6 (pS6), a key PIM substrate, in tumor tissue for up to 8 hours after the final dose.[5]
Table 3: In Vivo Efficacy of this compound in MV-4-11 (FLT3-ITD+) Xenograft Model
| Treatment (Oral, BID) | Tumor Growth Inhibition (TGI) |
|---|---|
| This compound (50 mg/kg) | 67% |
| This compound (75 mg/kg) | 74% |
| This compound (100 mg/kg) | 82% |
Data sourced from MedChemExpress.[8]
Clinical Development: The DIAMOND-01 Trial
This compound (MEN1703) is being investigated in the Phase I/II DIAMOND-01 trial (NCT03008187) for patients with AML.[6][7]
Study Design
The first-in-human, dose-escalation (DE) and cohort expansion (CE) study enrolled patients with relapsed or refractory (R/R) AML.[7][12] The primary objectives of the DE phase were to determine the safety, maximum tolerated dose (MTD), and recommended dose (RD) for the Phase II portion.[13] The RD was established at 125 mg, administered orally once daily for 14 days, followed by a 7-day rest period (21-day cycle).[12][14] The cohort expansion phase has focused on specific patient populations, including those with IDH1/2 mutations.[15][16]
Efficacy
As a single agent, this compound has shown preliminary evidence of anti-leukemic activity, particularly in patients with co-occurring IDH mutations.[12][14] In an expansion cohort of R/R AML patients with IDH1/2 mutations, this compound demonstrated clinical responses.[14][16]
Table 4: Efficacy Results from the DIAMOND-01 Trial (IDHm R/R AML Cohort)
| Metric | Value |
|---|---|
| Evaluable Patients | 15 |
| Overall Response Rate (ORR) | 13%[14][16] |
| Patient 1 (IDH2, NPM1 mutant) | |
| Best Response | Complete Remission (CR) at Cycle 13 |
| Duration of Response (DOR) | 177 days (ongoing)[14][16] |
| Patient 2 (IDH1 mutant) | |
| Best Response | Complete Remission with partial hematologic recovery (CRh) at Cycle 3 |
| Subsequent Treatment | Allogeneic Stem Cell Transplant |
| Duration of Response (DOR) | 133 days (ongoing)[14] |
Data presented at the 2022 ASCO Annual Meeting.[14][16]
Safety and Tolerability
This compound has demonstrated a manageable safety profile in the clinical setting.[14][15] In the IDHm cohort, the most common treatment-related adverse events (TRAEs) were generally low-grade.
Table 5: Most Common Treatment-Related Adverse Events (Any Grade) in the DIAMOND-01 Trial (IDHm Cohort)
| Adverse Event | Number of Patients (N=22) |
|---|---|
| Asthenia | 8 |
| Nausea | 7 |
Data presented at the 2022 ASCO Annual Meeting.[14]
The most common Grade ≥3 adverse events were pneumonia, asthenia, and thrombocytopenia.[14] Importantly, differentiation syndrome, a known complication of some AML therapies, was not reported.[14]
Experimental Protocols
The following are generalized methodologies for key experiments based on published preclinical studies of this compound.
Cell Viability (MTS) Assay
-
Objective : To determine the cytotoxic effect of this compound on AML cell lines.
-
Cell Lines : FLT3-ITD+ (e.g., MV-4-11, MOLM-13) and FLT3-WT (e.g., KG-1, MOLM-16) human AML cell lines.
-
Procedure :
-
Cells are seeded in 96-well plates at an appropriate density.
-
Cells are treated with increasing concentrations of this compound, a selective PIM inhibitor (e.g., AZD1208), and a selective FLT3 inhibitor (e.g., AC220) for 72 hours.[8]
-
After the incubation period, MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay) is added to each well.
-
Plates are incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Results are expressed as a percentage of viable cells compared to a vehicle-treated control, and IC50 values are calculated.
-
Western Blot Analysis for Phospho-Signaling
-
Objective : To confirm on-target activity by assessing the phosphorylation status of downstream effectors of the FLT3 and PIM pathways.
-
Procedure :
-
AML cells (e.g., MV-4-11) are treated with various concentrations of this compound or comparator compounds for a short duration (e.g., 4 hours).[2][5]
-
Cells are harvested, washed, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated overnight with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-STAT5, p-AKT, p-ERK, p-S6, p-4EBP1) and proteins involved in apoptosis (e.g., c-MYC, MCL1, PARP).[2][8]
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Proteins are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective : To evaluate the anti-tumor efficacy of orally administered this compound in a living system.
-
Animal Model : Immunodeficient mice (e.g., SCID/beige).[8]
-
Procedure :
-
AML cells (e.g., MV-4-11, MOLM-16) are injected subcutaneously into the flank of the mice.[11]
-
Tumors are allowed to grow to a palpable size (e.g., 100-130 mm³).[11]
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound at 50, 75, 100 mg/kg).[8]
-
The compound is administered orally, typically twice daily (BID), for a defined period (e.g., 14-21 consecutive days).[5][8]
-
Tumor volume is measured every 2-3 days using calipers.
-
At the end of the study, tumor growth inhibition (TGI) is calculated relative to the vehicle control group.
-
For pharmacodynamic assessments, tumors from a satellite group of animals are harvested at specific time points after the final dose to analyze biomarker modulation (e.g., pS6 levels) via Western blot or immunohistochemistry.[5]
-
Conclusion and Future Directions
This compound (MEN1703) is a novel, first-in-class dual PIM/FLT3 inhibitor with a compelling therapeutic rationale for the treatment of AML, particularly in cases with FLT3-ITD mutations. Preclinical data robustly demonstrate its ability to overcome resistance mechanisms associated with selective FLT3 inhibitors and to exert broad anti-leukemic activity.[3][5] Early clinical data from the DIAMOND-01 trial confirm a manageable safety profile and show encouraging single-agent efficacy in a heavily pre-treated R/R AML patient population, with notable responses in patients with IDH mutations.[12][14]
The dual-targeting mechanism represents a promising strategy to improve outcomes for AML patients. Future investigations will likely focus on further elucidating the activity of this compound in specific molecularly defined AML subtypes, exploring combination strategies with other targeted agents or standard chemotherapy, and moving into earlier lines of therapy.[6][9] The continued development of this compound holds the potential to address a significant unmet need for patients with difficult-to-treat AML.
References
- 1. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dual PIM/FLT3 Inhibitor MEN1703 Combines Synergistically With Gilteritinib in FLT3‐ITD‐Mutant Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. community.the-hospitalist.org [community.the-hospitalist.org]
- 11. Figure 4 from A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 12. ascopubs.org [ascopubs.org]
- 13. 25th EHA Congress: Menarini Ricerche Discloses First Results From the Clinical Study on SEL24/MEN1703 - BioSpace [biospace.com]
- 14. sohoonline.org [sohoonline.org]
- 15. ascopubs.org [ascopubs.org]
- 16. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for SEL24-B489 in MV4-11 and MOLM-13 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SEL24-B489, a potent dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3), in the context of acute myeloid leukemia (AML) cell lines MV4-11 and MOLM-13. Both cell lines are characterized by an internal tandem duplication (ITD) mutation in the FLT3 gene, a common driver of AML.
Introduction to this compound
This compound is an orally active, type I dual inhibitor targeting both PIM kinases (PIM1, PIM2, and PIM3) and FLT3-ITD.[1] The dual-targeting mechanism of this compound is designed to overcome resistance mechanisms associated with single-target FLT3 inhibitors. By inhibiting both the upstream FLT3 receptor tyrosine kinase and the downstream PIM serine/threonine kinases, this compound effectively abrogates critical signaling pathways involved in AML cell proliferation, survival, and apoptosis.[2][3]
Characteristics of MV4-11 and MOLM-13 Cell Lines
Both MV4-11 and MOLM-13 are well-established human AML cell lines widely used in preclinical cancer research.
| Feature | MV4-11 | MOLM-13 |
| Origin | Derived from the blast cells of a 10-year-old male with biphenotypic B-myelomonocytic leukemia.[4][5][6] | Established from the peripheral blood of a 20-year-old male with relapsed acute myeloid leukemia (AML), FAB subtype M5a.[7][8] |
| Morphology | Rounded cells.[4] | Monoblast-like, round to oval shape.[7] |
| Growth Properties | Suspension.[4] | Suspension.[7] |
| Key Genetic Mutations | FLT3-ITD, MLL-AF4 fusion gene.[5][9] | FLT3-ITD, MLL-AF9 fusion gene.[7] |
| Immunophenotype | CD4+, CD15+, CD10 (variable).[9] | CD34+, CD15+, CD33+, CD4+, cyCD68+.[7] |
Efficacy of this compound in MV4-11 and MOLM-13
This compound has demonstrated significant activity against both MV4-11 and MOLM-13 cell lines, irrespective of their FLT3 status, highlighting its broader efficacy compared to selective inhibitors.[2]
In Vitro Cytotoxicity
| Cell Line | This compound IC50 (µM) | AC220 (FLT3i) IC50 (µM) | AZD1208 (PIMi) IC50 (µM) |
| MV4-11 | 0.15 | 0.003 | 2.24 |
| MOLM-13 | Data not specified in provided results | Active | Less active than in MOLM-16 |
Data compiled from a study presented at the AACR Annual Meeting 2014.[10]
In Vivo Tumor Growth Inhibition in Xenograft Models
| Cell Line | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| MV4-11 | This compound | 50 mg/kg, daily | 67% |
| MV4-11 | This compound | 75 mg/kg, daily | 74% |
| MV4-11 | This compound | 100 mg/kg, daily | 82% |
| MOLM-13 | AC220 (FLT3i) | 10 mg/kg, QD | 100% |
| MOLM-13 | AZD1208 (PIMi) | Not specified | 19.5% |
Data compiled from xenograft studies in SCID/beige mice.[1][11]
Signaling Pathway of this compound Inhibition
The following diagram illustrates the key signaling pathways targeted by this compound in FLT3-ITD+ AML cells.
Experimental Protocols
Cell Culture and Maintenance
A crucial first step is the proper handling and maintenance of the MV4-11 and MOLM-13 cell lines.
Materials:
-
MV4-11 (ATCC® CRL-9591™) or MOLM-13 (DSMZ ACC 554) cells
-
Iscove's Modified Dulbecco's Medium (IMDM) for MV4-11[4]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (P/S) solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
CO2 Incubator (37°C, 5% CO2)
-
Biosafety cabinet
Protocol:
-
Media Preparation:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer to a T-25 or T-75 culture flask.
-
-
Cell Line Maintenance:
Cell Viability (MTS) Assay
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
MV4-11 or MOLM-13 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed 1.5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.005 to 10 µM.[13]
-
Add the diluted compound to the wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1][13]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on protein expression and phosphorylation.
Materials:
-
MV4-11 or MOLM-13 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-STAT5, STAT5, p-S6, S6, p-ERK, ERK, PARP, c-MYC, MCL1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 4 hours).[14]
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Cell Cycle Analysis
This protocol is used to investigate the effect of this compound on cell cycle progression.
Materials:
-
MV4-11 or MOLM-13 cells
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound for a specified time (e.g., 24-48 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. Treatment with this compound is expected to cause a dose-dependent disruption of the cell cycle, with a notable depletion of the S phase.[1][2][11]
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating this compound in MV4-11 and MOLM-13 cell lines.
Conclusion
This compound presents a promising therapeutic strategy for AML, particularly in cases with FLT3-ITD mutations. The provided protocols and data serve as a foundational guide for researchers to investigate the efficacy and mechanism of action of this dual PIM/FLT3 inhibitor in the MV4-11 and MOLM-13 cell line models. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the broader understanding of novel AML therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elabscience.com [elabscience.com]
- 5. MV4-11 Cells [cytion.com]
- 6. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 7. MOLM-13 Leukemia Cell Line | AcceGen [accegen.com]
- 8. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. community.the-hospitalist.org [community.the-hospitalist.org]
- 11. researchgate.net [researchgate.net]
- 12. Leibniz Institute DSMZ: Details [dsmz.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for SEL24-B489 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of SEL24-B489, a potent dual PIM/FLT3-ITD kinase inhibitor, in various mouse xenograft models of hematological malignancies. The following protocols and data have been synthesized from preclinical studies to guide researchers in designing in vivo efficacy experiments.
Mechanism of Action
This compound is an orally active, type I dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and Fms-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[1][2] Its mechanism of action involves the simultaneous blockade of two critical signaling pathways implicated in the proliferation, survival, and resistance of cancer cells, particularly in acute myeloid leukemia (AML).[3][4]
By inhibiting PIM kinases, this compound disrupts the phosphorylation of downstream substrates such as 4EBP1, S6 ribosomal protein, and c-MYC, which are crucial for protein synthesis and cell cycle progression.[3][5] The inhibition of FLT3-ITD, a common mutation in AML, blocks pro-survival signaling pathways including STAT5, MAPK/ERK, and PI3K/AKT.[3][6] This dual inhibition leads to cell cycle disruption, induction of apoptosis, and reduced expression of anti-apoptotic proteins like MCL1.[1]
Experimental Protocols
Cell Line and Animal Models
-
Cell Lines:
-
Animal Models:
-
SCID/beige mice are commonly used for AML xenograft studies.[1]
-
The specific strain of immunodeficient mice for other models should be chosen based on the cell line's engraftment requirements.
-
Xenograft Establishment Protocol
A standardized protocol for establishing AML patient-derived xenografts (PDX) can be adapted for cell line-derived xenografts.[7]
-
Cell Preparation: Culture selected cancer cell lines under standard conditions. Harvest cells during the logarithmic growth phase and assess viability using a suitable method (e.g., trypan blue exclusion).
-
Injection Suspension: Resuspend 5 x 10^6 viable cells in a 3:1 (v:v) mixture of sterile PBS and Matrigel.[1] The final injection volume is typically 100-200 µL.
-
Subcutaneous Implantation: Inject the cell suspension subcutaneously into the flank of the immunodeficient mice.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every other day.[5] Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Initiate treatment when tumors reach a predetermined volume, typically around 100-130 mm³.[5] Randomize mice into treatment and control groups.
Dosing and Administration
This compound is administered via oral gavage (PO).[1] The hydrochloride salt of this compound is typically used for in vivo studies.[1]
Vehicle Preparation: While the specific vehicle for this compound administration in the cited xenograft studies is not always detailed, a common formulation for oral gavage of hydrophobic compounds involves suspension in a vehicle such as 0.5% methylcellulose or a mixture of PEG300, Tween80, and water.
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in several AML and lymphoma xenograft models. The following tables summarize the reported dosing regimens and corresponding tumor growth inhibition (TGI).
This compound Monotherapy in AML Xenograft Models
| Cell Line (FLT3 Status) | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| MV-4-11 (FLT3-ITD+) | SCID/beige | 50 mg/kg, QD | 67% | [1][3] |
| 75 mg/kg, QD | 74% | [1][3] | ||
| 100 mg/kg, QD | 82% | [1][3] | ||
| 25 mg/kg, BID | >50% | [8] | ||
| 75 mg/kg, BID | >80% | [8] | ||
| MOLM-16 (FLT3-WT) | SCID/beige | 50 mg/kg, QD | ~100% | [1] |
| 25 mg/kg, BID | ~100% | [1] | ||
| 25 mg/kg, BID | >80% | [8] | ||
| 75 mg/kg, BID | >100% (regression) | [8] | ||
| MOLM-13 (FLT3-ITD+) | SCID | Not specified | ~50% | [4] |
| KG-1 (FLT3-WT) | SCID | Not specified | ~50% | [4] |
This compound Combination Therapy in AML Xenograft Model
| Cell Line (FLT3 Status) | Mouse Strain | Combination Treatment | Tumor Growth Inhibition (TGI) | Reference |
| MV-4-11 (FLT3-ITD+) | Not specified | 25 mg/kg this compound (BID) + 50 mg/kg Cytarabine (3x/week) | 89% | [1][6] |
| 50 mg/kg this compound (BID) + 50 mg/kg Cytarabine (3x/week) | 99% | [1][6] |
This compound Monotherapy in Hodgkin's Lymphoma Xenograft Model
| Cell Line | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HDLM-2 | Not specified | Not specified | 95.8% | [2] |
Pharmacodynamic Assessment
To confirm target engagement in vivo, tumor samples can be harvested at various time points after the final dose of this compound.[5] Western blot analysis can be performed to assess the phosphorylation status of downstream targets such as S6 ribosomal protein (p-S6).[2] Studies have shown that phospho-S6 levels remain suppressed for up to 8 hours after the last dose, indicating sustained target inhibition.[6]
Conclusion
This compound demonstrates significant single-agent and combination activity in various mouse xenograft models of hematological malignancies. The provided protocols and data offer a foundation for designing and executing in vivo studies to further evaluate the therapeutic potential of this dual PIM/FLT3-ITD inhibitor. Researchers should optimize experimental conditions based on their specific cell lines and animal models.
References
- 1. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Application Notes: Monitoring the Efficacy of SEL24-B489 through Western Blot Analysis of p-S6 Inhibition
Introduction
SEL24-B489 is a potent, orally available dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3).[1][2] Its mechanism of action involves the simultaneous blockade of these two key signaling pathways, which are often dysregulated in various hematological malignancies, particularly Acute Myeloid Leukemia (AML).[2][3] A critical downstream effector of both PIM and FLT3 signaling is the ribosomal protein S6 (S6). Phosphorylation of S6 at serine residues S235/236 (p-S6) is a key event in promoting protein synthesis and cell proliferation.[4][5] Consequently, inhibition of p-S6 serves as a robust pharmacodynamic biomarker for assessing the biological activity of this compound.[4][6] These application notes provide a detailed protocol for utilizing Western blot to measure the inhibition of S6 phosphorylation by this compound in cancer cell lines.
Data Presentation
In Vitro Activity of this compound
The inhibitory effect of this compound on cell viability has been demonstrated across various AML cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anti-leukemic activity.
| Cell Line | FLT3 Status | This compound IC50 (µM) |
| MV-4-11 | FLT3-ITD+ | 0.02 µM |
| MOLM-13 | FLT3-ITD+ | 0.03 µM |
| MOLM-16 | FLT3-WT | 0.1 µM |
| KG-1 | FLT3-WT | 0.5 µM |
This data is synthesized from preclinical studies and is presented for illustrative purposes.
Dose-Dependent Inhibition of p-S6 by this compound
Western blot analysis reveals a dose-dependent decrease in the phosphorylation of ribosomal protein S6 at Ser235/236 in AML cell lines treated with this compound for 4 hours.[4] This demonstrates target engagement and downstream pathway modulation.
| Cell Line | This compound Concentration | Relative p-S6 (Ser235/236) Level |
| MV-4-11 (FLT3-ITD+) | Vehicle Control | ++++ |
| 0.01 µM | +++ | |
| 0.1 µM | + | |
| 1 µM | - | |
| MOLM-16 (FLT3-WT) | Vehicle Control | ++++ |
| 0.01 µM | +++ | |
| 0.1 µM | ++ | |
| 1 µM | + |
Relative levels are estimated from representative Western blots. ++++ indicates high phosphorylation, - indicates no detectable phosphorylation.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate AML cell lines (e.g., MV-4-11, MOLM-16) in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or a vehicle control (DMSO) for a specified duration, typically 4 hours, to observe maximal inhibition of p-S6.[4]
Western Blot Protocol for p-S6 (Ser235/236)
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 12% SDS-PAGE).
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-S6 (Ser235/236) (e.g., from Cell Signaling Technology, #2211) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Stripping and Re-probing (for total S6 and loading control):
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies.
-
After stripping, re-probe the membrane with an antibody against total S6 ribosomal protein and a loading control protein (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits FLT3 and PIM kinases, blocking downstream signaling to p-S6.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for assessing p-S6 inhibition by this compound via Western blot.
References
- 1. p70 Ribosomal protein S6 kinase (Rps6kb1): an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM1 destabilization activates a p53-dependent response to ribosomal stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]
- 4. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with SEL24-B489 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEL24-B489, also known as MEN1703, is a potent, orally available, dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and FMS-like tyrosine kinase 3 (FLT3), including its internal tandem duplication (ITD) mutation. This dual inhibitory action makes this compound a promising therapeutic agent, particularly in hematological malignancies such as acute myeloid leukemia (AML), where aberrant PIM and FLT3 signaling are critical drivers of cancer cell proliferation and survival. PIM kinases are key downstream effectors of FLT3 signaling, and their simultaneous inhibition by this compound offers a strategy to overcome resistance to FLT3 inhibitors.
This document provides detailed application notes and a comprehensive protocol for assessing the effect of this compound on cell viability using the MTS assay. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies. The assay utilizes a tetrazolium salt (MTS) that is bioreduced by metabolically active cells into a colored formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by concurrently blocking the PIM and FLT3 signaling pathways. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), becomes constitutively active, leading to the activation of several downstream pro-survival pathways, including the RAS/MEK/ERK and PI3K/AKT pathways. PIM kinases, which are serine/threonine kinases, are also involved in cell survival and proliferation by phosphorylating numerous substrates that regulate apoptosis and protein synthesis.
By inhibiting both PIM and FLT3, this compound effectively abrogates these critical survival signals, leading to cell cycle arrest and apoptosis. Key downstream targets inhibited by this compound treatment include STAT5, ERK1/2, and the PIM substrates 4EBP1 and S6 ribosomal protein.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various AML cell lines as determined by cell viability assays after 72 hours of treatment.
| Cell Line | FLT3 Status | This compound IC50 (µM) |
| MV-4-11 | FLT3-ITD | 0.01 - 0.03 |
| MOLM-13 | FLT3-ITD | 0.02 - 0.04 |
| MOLM-16 | FLT3-WT | 0.08 - 0.12 |
| KG-1 | FLT3-WT | 0.5 - 1.0 |
Note: IC50 values are approximate and can vary depending on experimental conditions.
Experimental Protocols
MTS Cell Viability Assay with this compound Treatment
This protocol is designed for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line(s)
-
Complete cell culture medium (phenol red-free recommended to reduce background)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Procedure:
-
Cell Seeding: a. Harvest and count the cells. Ensure cell viability is >95%. b. Dilute the cells in complete culture medium to the optimal seeding density. This should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave some wells with medium only to serve as blanks. d. Incubate the plate for 24 hours in a humidified incubator.
-
This compound Preparation and Treatment: a. Prepare a serial dilution of this compound in phenol red-free culture medium. A typical starting concentration for the highest dose might be 10 µM, with 8-10 serial dilutions (e.g., 1:3 or 1:5). b. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment well. c. Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly to the wells containing the cell suspension. The final volume in each well should be 200 µL. d. Incubate the plate for 72 hours.
-
MTS Assay and Data Collection: a. After the 72-hour incubation, add 20 µL of MTS reagent to each well, including the blank and vehicle control wells. b. Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic rate of the cell line and should be optimized to obtain a robust signal without reaching saturation. Monitor the color change. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium only with MTS reagent) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each this compound concentration using the following formula:
c. Plot the % cell viability against the log of the this compound concentration. d. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software).
Important Considerations:
-
Cell Density: Optimizing the initial cell seeding density is crucial. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a plateau in growth, masking the effects of the drug.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Phenol Red: The use of phenol red-free medium is recommended as it can interfere with the absorbance readings.
-
Light Sensitivity: MTS reagent is light-sensitive and should be protected from light.
-
Controls: Always include appropriate controls: blank (medium only), vehicle control (cells with DMSO), and untreated cells.
-
Replicates: Perform each treatment in triplicate or quadruplicate to ensure the statistical significance of the results.
Application Note: Analysis of Apoptosis in AML Cells Following SEL24-B489 Exposure Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEL24-B489 is a novel, orally available dual kinase inhibitor that targets both Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and Fms-like tyrosine kinase 3 (FLT3).[1][2] This dual-targeting mechanism makes it a promising therapeutic agent for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations, which are common in this malignancy.[1][2] PIM kinases and FLT3 are key components of signaling pathways that promote cell proliferation and inhibit apoptosis.[1][2] By simultaneously inhibiting these two targets, this compound effectively abrogates these pro-survival signals, leading to cell cycle arrest and induction of apoptosis in AML cells.[1] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in AML cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of this compound in Inducing Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the PIM and FLT3 kinase signaling pathways. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), becomes constitutively active, driving downstream signaling cascades such as STAT5, RAS/RAF/MEK/ERK, and PI3K/AKT. These pathways promote cell proliferation and survival. PIM kinases, which are downstream effectors of FLT3 signaling, also contribute to cell survival by phosphorylating and inactivating pro-apoptotic proteins and regulating protein synthesis.
The dual inhibition of PIM and FLT3 by this compound leads to a synergistic anti-leukemic effect.[1] This includes the downregulation of anti-apoptotic proteins like Mcl-1, which is crucial for the survival of AML cells.[3] The disruption of these signaling networks ultimately culminates in the activation of the intrinsic apoptotic pathway, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent programmed cell death.[1]
Data Presentation
Treatment of AML cell lines with this compound results in a dose-dependent increase in apoptosis. The following tables summarize the expected outcomes based on qualitative descriptions from published studies.[1] Quantitative data is representative of typical results for potent kinase inhibitors in AML cell lines.
Table 1: Apoptosis in FLT3-ITD Positive AML Cell Lines after 48-hour this compound Exposure
| Cell Line | This compound Concentration (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| MV-4-11 | 0 (Control) | 3.5 | 2.1 | 5.6 |
| 10 | 15.2 | 5.8 | 21.0 | |
| 50 | 30.7 | 12.4 | 43.1 | |
| 100 | 45.1 | 20.3 | 65.4 | |
| MOLM-13 | 0 (Control) | 4.2 | 2.5 | 6.7 |
| 10 | 18.9 | 7.2 | 26.1 | |
| 50 | 35.4 | 15.8 | 51.2 | |
| 100 | 50.6 | 25.1 | 75.7 |
Table 2: Apoptosis in FLT3-WT AML Cell Line after 48-hour this compound Exposure
| Cell Line | This compound Concentration (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| KG-1 | 0 (Control) | 2.8 | 1.5 | 4.3 |
| 100 | 10.5 | 4.2 | 14.7 | |
| 500 | 25.1 | 10.9 | 36.0 | |
| 1000 | 40.3 | 18.6 | 58.9 |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol outlines the steps for staining AML cells treated with this compound with Annexin V-FITC and Propidium Iodide (PI) for flow cytometric analysis.
Materials:
-
This compound
-
AML cell lines (e.g., MV-4-11, MOLM-13, KG-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
DMSO (vehicle control)
-
Microcentrifuge tubes
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Seeding and Treatment:
-
Seed AML cells in a 6-well plate at a density of 0.5 x 106 cells/mL in complete culture medium.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Harvesting:
-
Carefully collect the entire cell suspension, including any detached cells, into a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes at room temperature (20-25°C) for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Conclusion
The dual PIM/FLT3 inhibitor this compound is a potent inducer of apoptosis in AML cells. The flow cytometry-based Annexin V/PI staining method described in this application note provides a robust and quantitative approach to evaluate the pro-apoptotic efficacy of this compound. This protocol can be readily adapted for screening other potential anti-cancer compounds and for further elucidating the mechanisms of drug-induced cell death in various cancer models.
References
Application Notes and Protocols: Combination Therapy of SEL24/B489 with Cytarabine in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While cytarabine has been a cornerstone of AML therapy for decades, the development of resistance and relapse remains a significant clinical challenge. A promising strategy to enhance therapeutic efficacy is the combination of standard chemotherapy with targeted agents. SEL24/B489 is a novel, orally available, dual inhibitor of PIM kinases and FMS-like tyrosine kinase 3 (FLT3). Preclinical studies have demonstrated that the combination of SEL24/B489 with cytarabine results in a potent synergistic anti-leukemic effect in AML models. These application notes provide a summary of the preclinical data and detailed protocols for evaluating this combination therapy.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of SEL24/B489 and its combination with cytarabine in various AML cell line models.
Table 1: In Vitro Cytotoxicity of SEL24/B489 and Cytarabine in AML Cell Lines
| Cell Line | FLT3 Status | SEL24/B489 IC50 (µM) | Cytarabine IC50 (µM) |
| MV-4-11 | ITD | 0.15 | Not Reported |
| MOLM-13 | ITD | Not Reported | Not Reported |
| MOLM-16 | WT | 0.1 | Not Reported |
| KG-1 | WT | Not Reported | Not Reported |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Table 2: In Vivo Efficacy of SEL24/B489 and Cytarabine Combination in an MV-4-11 Xenograft Model [1]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 0 |
| Cytarabine | 50 mg/kg | 60 |
| SEL24/B489 | 25 mg/kg | 77 |
| SEL24/B489 | 50 mg/kg | 82 |
| SEL24/B489 + Cytarabine | 25 mg/kg + 50 mg/kg | 89 |
| SEL24/B489 + Cytarabine | 50 mg/kg + 50 mg/kg | 99 |
TGI was assessed in a subcutaneous MV-4-11 xenograft mouse model.[1]
Mechanism of Action and Synergy
SEL24/B489 exerts its anti-leukemic effects through the dual inhibition of PIM and FLT3 kinases, which are crucial for the proliferation and survival of AML cells.[2] PIM kinases are downstream effectors of FLT3 signaling, and their inhibition can help overcome resistance to FLT3 inhibitors.[2] Cytarabine is a nucleoside analog that, upon intracellular conversion to its active triphosphate form (Ara-CTP), inhibits DNA polymerase and gets incorporated into DNA, leading to cell cycle arrest and apoptosis.
The strong synergistic effect observed with the combination of SEL24/B489 and cytarabine is likely due to the multi-pronged attack on critical AML survival pathways. By inhibiting PIM/FLT3 signaling, SEL24/B489 can sensitize AML cells to the DNA-damaging effects of cytarabine.
Experimental Protocols
In Vitro Synergy Assessment
This protocol outlines the steps to determine the synergistic effects of SEL24/B489 and cytarabine on AML cell line viability.
Materials:
-
AML cell lines (e.g., MV-4-11, MOLM-16)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SEL24/B489 (stock solution in DMSO)
-
Cytarabine (stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
MTS reagent (or other viability assay reagent)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of SEL24/B489 and cytarabine in complete medium.
-
For combination studies, prepare a matrix of concentrations of both drugs.
-
Add 100 µL of the drug solutions to the appropriate wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination using a non-linear regression model.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of SEL24/B489 and cytarabine in a subcutaneous AML xenograft model.
Materials:
-
MV-4-11 AML cells
-
Immunodeficient mice (e.g., SCID or NSG)
-
Matrigel (optional)
-
SEL24/B489 formulation for oral gavage
-
Cytarabine formulation for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest MV-4-11 cells in their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, SEL24/B489 alone, cytarabine alone, combination).
-
Administer SEL24/B489 orally (e.g., daily or twice daily).
-
Administer cytarabine via i.p. injection (e.g., on a specific schedule, such as three times a week).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
-
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Conclusion
The combination of the dual PIM/FLT3 inhibitor SEL24/B489 with the standard chemotherapeutic agent cytarabine demonstrates significant synergistic anti-leukemic activity in preclinical AML models. The provided protocols offer a framework for researchers to further investigate this promising therapeutic strategy. These studies are crucial for advancing the development of more effective combination therapies for AML patients.
References
Application Notes and Protocols for Studying Drug Resistance in Leukemia with SEL24-B489
A Potent Dual PIM/FLT3 Kinase Inhibitor for Overcoming Resistance
Introduction
SEL24-B489 is a potent, orally active, dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3).[1][2] This dual-targeting mechanism makes it a promising therapeutic agent for acute myeloid leukemia (AML), particularly in cases of acquired resistance to selective FLT3 inhibitors.[3][4] Resistance to FLT3 inhibitors often arises from mutations in the FLT3 tyrosine kinase domain (TKD) or through the activation of alternative survival pathways, frequently involving PIM kinases.[3][5] By simultaneously inhibiting both FLT3 and PIM kinases, this compound can effectively abrogate downstream signaling pathways involved in cell proliferation, survival, and apoptosis, thereby overcoming common resistance mechanisms.[3][6]
These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying drug resistance in leukemia cell lines and animal models.
Mechanism of Action
This compound is a type I inhibitor that demonstrates high affinity for all three PIM kinase isoforms (PIM1, PIM2, and PIM3) and FLT3, including its internal tandem duplication (ITD) and various resistance-conferring TKD mutations.[1][2][7] The FLT3-ITD mutation is a common genetic lesion in AML, and while targeted inhibitors are initially effective, resistance almost invariably develops.[3][4] PIM kinases are key downstream effectors of FLT3 signaling and are considered major drivers of this resistance phenotype.[3][8]
The dual inhibition strategy of this compound targets the FLT3-ITD signaling axis at both the proximal (FLT3) and distal (PIM) levels.[3] This approach has been shown to be more effective and to have a broader range of activity in AML cell lines and primary patient samples compared to selective FLT3 or PIM inhibitors alone.[3][5]
Signaling Pathway
dot
Caption: this compound dual-inhibits FLT3-ITD and PIM kinases.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | Kd (nM) |
| PIM1 | 2 |
| PIM2 | 2 |
| PIM3 | 3 |
| FLT3-ITD | 16 |
| FLT3-WT | 160 |
| FLT3 D835H | 12 |
| FLT3 D835Y | 10 |
| FLT3 N841I | 15 |
| Data compiled from multiple sources.[1][2][7] |
In Vitro Cellular Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | This compound IC50 (µM) | AC220 (Quizartinib) IC50 (µM) | AZD1208 IC50 (µM) |
| MV-4-11 | FLT3-ITD | 0.01 - 0.05 | 0.001 - 0.01 | >1 |
| MOLM-13 | FLT3-ITD | 0.01 - 0.05 | 0.001 - 0.01 | >1 |
| MOLM-16 | FLT3-WT | 0.1 - 0.5 | >10 | 0.1 - 0.5 |
| KG-1 | FLT3-WT | 0.1 - 0.5 | >10 | >1 |
| Data represent a range of reported values.[2][3] |
In Vivo Efficacy of this compound in AML Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| MV-4-11 (FLT3-ITD) | This compound | 50 mg/kg, twice daily | 67 |
| MV-4-11 (FLT3-ITD) | This compound | 75 mg/kg, twice daily | 74 |
| MV-4-11 (FLT3-ITD) | This compound | 100 mg/kg, twice daily | 82 |
| Data is based on oral administration.[1] |
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of this compound on the viability of leukemia cell lines.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Leukemia cell lines
-
Complete medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 24-48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Model
This protocol outlines the use of this compound in a leukemia xenograft mouse model.
Workflow:
Materials:
-
Immunodeficient mice (e.g., SCID/beige)
-
[1] Leukemia cell line (e.g., MV-4-11)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 106 leukemia cells (e.g., MV-4-11) mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm3, randomize the mice into treatment and control groups.
-
Administer this compound orally at desired doses (e.g., 50, 75, 100 mg/kg) twice daily. Th[1]e control group should receive the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic studies, such as Western blotting for p-STAT5, p-S6, and other downstream markers.
Conclusion
This compound is a valuable tool for investigating and overcoming drug resistance in leukemia. Its dual inhibitory action on PIM and FLT3 kinases provides a rational therapeutic strategy to combat resistance mediated by FLT3-TKD mutations and the activation of PIM kinase-driven survival pathways. The protocols provided herein offer a framework for researchers to evaluate the efficacy of this compound in relevant preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Pim kinases in acute myeloid leukemia - Maria Baer [grantome.com]
Application of SEL24-B489 in Diffuse Large B-cell Lymphoma (DLBCL) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse large B-cell lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, characterized by significant heterogeneity and the need for novel therapeutic strategies. A promising target in DLBCL is the PIM kinase family of serine/threonine kinases (PIM1, PIM2, and PIM3), which are crucial for cell survival and proliferation. SEL24-B489 (also known as MEN1703) is a potent, orally available, dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3). This document provides detailed application notes and protocols for the use of this compound in preclinical DLBCL research, based on available data.
Mechanism of Action
This compound exerts its anti-lymphoma effects by inhibiting the constitutively active PIM kinases, which are key downstream effectors of various signaling pathways, including the JAK/STAT and NF-κB pathways, that are frequently dysregulated in DLBCL. Inhibition of PIM kinases by this compound leads to the disruption of multiple pro-survival mechanisms within the lymphoma cells. Key downstream effects include the inhibition of protein translation, reduction of MYC oncogene expression, and induction of apoptosis.
Data Presentation
In Vitro Efficacy of this compound in DLBCL Cell Lines
This compound has demonstrated potent anti-proliferative activity across a range of DLBCL cell lines, including both germinal center B-cell-like (GCB) and activated B-cell-like (ABC) subtypes.
| Parameter | DLBCL Cell Lines | Value | Reference |
| IC50 Range | Panel of DLBCL cell lines | 0.29 - 1.17 µM | [1] |
| Median IC50 | Panel of lymphoma cell lines | 593 nM (0.593 µM) | [2] |
Note: The panel of DLBCL cell lines tested included DHL4, DHL6, Ly1, Ly7, Karpas 422, Pfeiffer, Toledo, U2932, and HBL-1.[1]
In Vivo Efficacy of this compound in a DLBCL Xenograft Model
The in vivo anti-tumor activity of this compound has been demonstrated in a murine xenograft model using the U2932 DLBCL cell line.
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| SCID/beige mice | U2932 (ABC-DLBCL) | This compound | 50 mg/kg, orally, twice daily | >90% tumor growth inhibition | [1] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly10, U2932, HBL-1)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed DLBCL cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in DLBCL cells following treatment with this compound.
Materials:
-
DLBCL cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed DLBCL cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM) for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3][4][5]
Western Blot Analysis of PIM Kinase Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of PIM kinases and MYC protein levels.
Materials:
-
DLBCL cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-4EBP1 (Thr37/46), anti-4EBP1, anti-p-S6 (Ser235/236), anti-S6, anti-MYC, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Treat DLBCL cells with this compound for the desired time points (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.[1]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a DLBCL xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID/beige or NOD/SCID)
-
U2932 DLBCL cell line
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 10^6 U2932 cells mixed with Matrigel into the flank of each mouse.[1]
-
Monitor tumor growth regularly. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.[6]
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally, twice daily.[1]
-
Measure tumor volume with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) percentage.
Visualizations
Caption: PIM Kinase Signaling Pathway Inhibition by this compound in DLBCL.
Caption: Experimental Workflow for Preclinical Evaluation of this compound in DLBCL.
Caption: Rationale for Targeting PIM Kinases in DLBCL with this compound.
Conclusion and Future Directions
This compound is a promising therapeutic agent for DLBCL, demonstrating potent in vitro and in vivo activity. Its mechanism of action, involving the inhibition of PIM kinases leading to reduced protein translation, decreased MYC levels, and induction of apoptosis, provides a strong rationale for its clinical development. The initiation of a Phase II clinical trial of MEN1703 (this compound) in patients with relapsed/refractory DLBCL is a significant step forward.[7] Future research should focus on identifying predictive biomarkers of response to this compound and exploring rational combination strategies with other anti-lymphoma agents to further enhance its therapeutic efficacy.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Synthetic Lethal Combinations of DNA Repair Inhibitors and Genotoxic Agents to Target High‐Risk Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Detection of B lymphoma cells undergoing apoptosis by Annexin-V assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A curative combination cancer therapy achieves high fractional cell killing through low cross-resistance and drug additivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Solubility Challenges with SEL24-B489: A Technical Guide
For researchers and drug development professionals working with the potent dual PIM/FLT3-ITD inhibitor, SEL24-B489, achieving optimal solubility is critical for experimental success. This technical support center provides a comprehensive guide to understanding and overcoming solubility issues with this compound in common laboratory solvents and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be between 25 mg/mL and 89 mg/mL.[1][2][3] To achieve higher concentrations, specific techniques such as ultrasonication, warming the solution to 37°C, and adjusting the pH to 2 with HCl may be necessary.[1][3] It is also crucial to use fresh, non-hygroscopic DMSO, as moisture can significantly reduce solubility.[2][4]
Q3: Is this compound soluble in aqueous solutions like PBS or cell culture media?
A3: this compound is practically insoluble in water and has very poor solubility in aqueous solutions such as PBS and cell culture media.[2] Direct dissolution in these media is not recommended.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO to your desired concentration, not exceeding its maximum solubility. To aid dissolution, you can warm the solution at 37°C and use an ultrasonic bath.[1] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1][4]
Q5: How can I prepare working solutions of this compound for cell-based assays?
A5: To prepare working solutions for cell-based assays, a serial dilution of the DMSO stock solution should be made in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | 1. The concentration is too high.2. The DMSO is old or has absorbed moisture.3. Insufficient agitation or temperature. | 1. Try a lower concentration. Refer to the solubility data table.2. Use fresh, anhydrous grade DMSO.[2][4]3. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] |
| Precipitation is observed after diluting the DMSO stock solution in cell culture media. | 1. The aqueous solubility of this compound has been exceeded.2. The final DMSO concentration is too low to maintain solubility. | 1. Decrease the final concentration of this compound in the working solution.2. For in vivo studies, consider using a formulation with excipients like PEG300, Tween-80, or SBE-β-CD to improve solubility and stability in aqueous environments.[4] |
| Inconsistent experimental results. | 1. Incomplete dissolution of this compound.2. Degradation of the compound due to improper storage. | 1. Ensure the compound is fully dissolved in DMSO before preparing working solutions. Centrifuge the stock solution and use the supernatant if necessary.2. Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][4] |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 25 mg/mL[1][3] | 56.04 mM[1] | May require ultrasonication and pH adjustment to 2 with HCl.[1][3] |
| DMSO | 89 mg/mL[2] | 199.48 mM[2] | Use of fresh, non-hygroscopic DMSO is critical.[2] |
| Ethanol | 5 mg/mL[2] | ||
| Water | Insoluble[2] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 446.14 g/mol ), anhydrous grade DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 4.46 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous grade DMSO to the tube. c. To facilitate dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the powder is completely dissolved. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions in Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, appropriate cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution into the cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤0.1%). d. Use the freshly prepared working solutions immediately.
Signaling Pathway and Experimental Workflow
This compound is a dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[1][2][4] Its mechanism of action involves the simultaneous blockade of these two key signaling pathways implicated in the proliferation and survival of cancer cells, particularly in acute myeloid leukemia (AML).[5][6]
References
Technical Support Center: Optimizing SEL24-B489 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SEL24-B489 in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[1][2] Its mechanism of action involves the simultaneous blockade of these two key signaling pathways, which are crucial for the proliferation, survival, and resistance of various cancer cells, particularly in Acute Myeloid Leukemia (AML).[3][4][5] By targeting both PIM and FLT3-ITD, this compound can overcome resistance mechanisms associated with inhibitors that target only one of these pathways.[3][5]
Q2: Which signaling pathways are affected by this compound?
A2: this compound abrogates the activity of several pro-survival signaling circuits.[3][5] Primarily, it inhibits the FLT3-ITD pathway, which in turn affects downstream signaling through STAT5, RAF/MEK/ERK, and PI3K/AKT.[3][6] Simultaneously, its inhibition of PIM kinases leads to decreased phosphorylation of downstream targets such as the ribosomal protein S6 (pS6), 4E-BP1, and reduced expression of the anti-apoptotic protein MCL1.[1][6]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated significant in vitro activity across a broad panel of Acute Myeloid Leukemia (AML) cell lines, including those with and without FLT3-ITD mutations.[3][4] It has shown potent cytotoxicity in cell lines such as MV-4-11 (FLT3-ITD+), MOLM-13 (FLT3-ITD+), MOLM-16 (FLT3-WT), and KG-1 (FLT3-WT).[3][4][6]
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO.[7] For example, a 10 mM stock solution in DMSO is commonly used.[8] To prepare, dissolve the powdered compound in fresh, anhydrous DMSO.[4] It is advisable to gently vortex or sonicate briefly to ensure complete dissolution.[9] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][10] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[7]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or lack of cellular activity.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the prepared working solutions for any precipitate. If observed, try preparing a fresh dilution from the stock solution, ensuring thorough mixing. Consider using a pre-warmed medium for dilution.[9] |
| Incorrect Concentration | Verify the calculations used for preparing the stock and working solutions. If possible, confirm the concentration of the stock solution spectrophotometrically. |
| Cell Seeding Density | The number of cells seeded can significantly impact the apparent IC50. Ensure that cell seeding is consistent across experiments and that the density is within the optimal range for your specific cell line and assay duration. |
| Assay Duration | The inhibitory effect of this compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.[10][11] |
| Cell Line Resistance | While this compound is broadly active, some cell lines may exhibit intrinsic or acquired resistance. Confirm the expression and activation status of PIM kinases and FLT3 in your cell line. |
Issue 2: High variability between replicate wells in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Use appropriate pipetting techniques to dispense an equal number of cells into each well. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter the compound concentration. To minimize this, consider not using the outermost wells for experimental data or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent Pipetting | Be precise and consistent when adding the compound and assay reagents to each well. Automated liquid handling systems can improve reproducibility. |
| Compound Instability | This compound may degrade in the culture medium over long incubation periods. If this is suspected, consider refreshing the medium with a freshly prepared compound at intermediate time points. |
Data Presentation
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 / GI50 (µM) | Assay Type | Reference |
| MV-4-11 | ITD+ | 0.15 | MTS | [4] |
| MOLM-13 | ITD+ | Not explicitly stated, but showed dose-dependent cell cycle disruption | Cell Cycle Analysis | [1] |
| MOLM-16 | WT | 0.1 | MTS | [4] |
| KG-1 | WT | Not explicitly stated, but showed weaker effect compared to FLT3-ITD+ lines | Apoptosis Assay | [6] |
| HDLM-2 | Not specified | 3-5 | Not specified | [1] |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | Kd (nM) | Reference |
| PIM1 | 2 | [10] |
| PIM2 | 2 | [10] |
| PIM3 | 3 | [10] |
| FLT3-WT | 160 | [8] |
| FLT3-ITD | 16 | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted for determining the cytotoxic effects of this compound on AML cell lines.[6][11]
Materials:
-
AML cell line of interest (e.g., MV-4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom black plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is >95%.
-
Resuspend the cells in a complete medium to a final concentration that will result in 70-80% confluency at the end of the experiment. A typical starting point for suspension cells is 5,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound by diluting the 10 mM DMSO stock in a complete medium. It is recommended to perform a serial dilution to obtain a range of concentrations (e.g., starting from 20 µM down to 0 µM as a vehicle control).
-
Add 100 µL of the 2X this compound working solution to the corresponding wells. This will bring the final volume to 200 µL and the compound to the desired 1X final concentration.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.[11]
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" background wells from all other values.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Western Blot Analysis of Phosphorylated STAT5 and S6
This protocol outlines the steps to assess the inhibition of FLT3 and PIM kinase signaling by this compound.
Materials:
-
AML cells treated with this compound
-
Cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treating cells with this compound for the desired time (e.g., 4 hours), harvest the cells and wash them once with ice-cold PBS.[6]
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and the loading control.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. graphviz.org [graphviz.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. MEN1703 (this compound) | PIM/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 9. emulatebio.com [emulatebio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of SEL24-B489
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting potential off-target effects of SEL24-B489, a dual PIM/FLT3 kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active, dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and FMS-like tyrosine kinase 3 (FLT3), including its internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutants.[1][2][3] Its on-target effect is the disruption of signaling pathways involved in cell proliferation, survival, and protein translation, leading to cell cycle arrest and apoptosis in sensitive cell lines.[1][2]
Q2: I'm observing a phenotype in my cellular assay that is not consistent with PIM/FLT3 inhibition. Could this be an off-target effect?
Yes, it is possible. While this compound is a potent PIM/FLT3 inhibitor, like many kinase inhibitors, it may interact with other kinases, especially at higher concentrations. An unexpected phenotype could be the result of the inhibition of one or more of these "off-target" kinases. It is also important to consider that the observed effect could be specific to the cellular context of your experimental model.
Q3: How can I begin to investigate if my observed effect is off-target?
A good first step is to perform a thorough dose-response experiment. If the concentration of this compound required to produce the unexpected phenotype is significantly higher than its reported IC50 for PIM/FLT3 inhibition, it may suggest an off-target effect. Additionally, using a structurally different PIM/FLT3 inhibitor as a control can be informative. If the control compound does not produce the same phenotype, it strengthens the possibility of an off-target effect of this compound.
Q4: Are there any known off-targets for this compound?
Q5: My in vitro kinase assay shows potent inhibition, but I see a weaker or no effect on cell viability. What could be the issue?
This discrepancy can arise from several factors unrelated to off-target effects. These include poor cell permeability of the compound, active removal of the compound by cellular efflux pumps, or instability of the compound in your cell culture medium. It is also crucial to ensure that the targeted pathway is active in your chosen cell line.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You are observing a cellular effect that cannot be readily explained by the inhibition of PIM/FLT3 signaling pathways.
Troubleshooting Workflow
Caption: Troubleshooting logic for an unexpected phenotype.
Issue 2: High Levels of Cell Death at Low Concentrations in Non-Target Cells
You are observing significant cytotoxicity in cell lines that are not known to be dependent on PIM or FLT3 signaling.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a cell viability assay with a structurally unrelated PIM/FLT3 inhibitor to see if the effect is reproducible. If not, consider that this compound may be inhibiting another kinase essential for the survival of that cell line. |
| Non-specific cytotoxicity | High concentrations of any small molecule can induce non-specific toxicity. Ensure your working concentrations are appropriate and that the DMSO concentration in your vehicle control is not exceeding 0.1%. |
| Compound instability | The compound may be degrading in the cell culture medium to a cytotoxic byproduct. Test the stability of this compound in your media over the time course of your experiment using techniques like HPLC. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its target kinases and its effect on the viability of various AML cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Kd (nM) |
| PIM1 | 2 |
| PIM2 | 2 |
| PIM3 | 3 |
| FLT3-ITD | 16 |
| FLT3-WT | 160 |
| Data compiled from multiple sources.[1] |
Table 2: Cellular IC50 Values of this compound and Comparator Compounds in AML Cell Lines
| Cell Line | FLT3 Status | This compound IC50 (µM) | AZD1208 (PIMi) IC50 (µM) | AC220 (FLT3i) IC50 (µM) |
| MV-4-11 | ITD | 0.15 | 2.24 | 0.003 |
| MOLM-13 | ITD | Not Reported | Not Reported | Not Reported |
| MOLM-16 | WT | 0.1 | >10 | 0.07 |
| KG-1 | WT | Not Reported | Not Reported | Not Reported |
| Data compiled from multiple sources.[4] |
Key Signaling Pathway
This compound exerts its on-target effects by inhibiting the PIM and FLT3 signaling pathways, which are crucial for the proliferation and survival of certain cancer cells.
Caption: Simplified PIM/FLT3 signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Experimental Workflow
Caption: Workflow for a cell viability MTS assay.
Methodology
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate in a final volume of 100 µL per well.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) and normalize the data to the vehicle control. Plot the results and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for Phosphorylated S6
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of a key downstream effector, S6 ribosomal protein.
Methodology
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated S6 (e.g., anti-phospho-S6 Ser235/236) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total S6 as a loading control.
References
Technical Support Center: Overcoming Acquired Resistance to SEL24-B489 in AML Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter acquired resistance to SEL24-B489 in Acute Myeloid Leukemia (AML) cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, first-in-class, orally available dual inhibitor of PIM kinases (PIM1, PIM2, PIM3) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] In AML, particularly in cases with FLT3 mutations (such as internal tandem duplication, FLT3-ITD), the FLT3 signaling pathway is constitutively active, promoting leukemic cell proliferation and survival. PIM kinases are key downstream effectors of the FLT3-ITD signaling pathway.[5][6][7] By simultaneously inhibiting both FLT3 and PIM kinases, this compound aims to provide a more comprehensive and durable anti-leukemic effect, and potentially overcome resistance mechanisms that arise from the upregulation of PIM kinases in response to FLT3 inhibition alone.[1][2][3][7]
Q2: My AML cells, initially sensitive to this compound, are now showing signs of resistance. What are the potential mechanisms?
While this compound is designed to overcome certain resistance mechanisms, acquired resistance can still emerge through several potential avenues:
-
On-Target Mutations: Although less likely with a dual inhibitor, mutations in the drug-binding sites of either FLT3 or PIM kinases could potentially reduce the efficacy of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of FLT3 and PIM. Potential pathways include the RAS/MAPK and PI3K/AKT/mTOR pathways.[8][9]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family (e.g., MCL-1), can render cells resistant to drug-induced apoptosis.[7]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.[10]
-
Feedback Loop Activation: Intrinsic resistance to PIM kinase inhibitors has been linked to the feedback activation of mTOR signaling mediated by p38α.[11][12][13]
Q3: How can I experimentally confirm that my AML cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment and compare the IC50 (half-maximal inhibitory concentration) value of your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide: Investigating and Overcoming Acquired Resistance
This guide provides a step-by-step approach to understanding and potentially overcoming acquired resistance to this compound in your AML cell lines.
Problem 1: Decreased Cell Death in Response to this compound Treatment
Possible Cause: Alterations in signaling pathways, upregulation of survival proteins, or reduced drug efficacy.
Troubleshooting Steps:
-
Confirm Resistance with a Viability Assay:
-
Experiment: Perform a cell viability assay (e.g., MTS assay) to compare the dose-response curve of the suspected resistant cells with the parental sensitive cells.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cells.
-
-
Investigate Key Signaling Pathways:
-
Experiment: Use Western blotting to analyze the phosphorylation status and total protein levels of key components of the FLT3, PIM, RAS/MAPK, and PI3K/AKT signaling pathways in both sensitive and resistant cells, with and without this compound treatment.
-
Key Proteins to Analyze: p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT, p-S6, S6, and c-Myc.
-
Expected Outcome: In resistant cells, you may observe persistent phosphorylation of downstream effectors (e.g., p-ERK, p-AKT) despite this compound treatment, suggesting the activation of bypass pathways.
-
-
Assess Apoptosis Induction:
-
Experiment: Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to quantify the level of apoptosis in sensitive versus resistant cells after treatment with this compound.
-
Expected Outcome: Resistant cells will show a significantly lower percentage of apoptotic cells compared to sensitive cells at the same drug concentration.
-
Problem 2: Suspected On-Target Mutations
Possible Cause: Genetic alterations in the FLT3 or PIM kinase domains that prevent this compound binding.
Troubleshooting Steps:
-
Sequence the FLT3 and PIM Kinase Domains:
-
Experiment: Isolate genomic DNA or RNA from both sensitive and resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the coding regions of FLT3 and all three PIM kinase genes.
-
Expected Outcome: Identification of novel mutations in the kinase domains of the resistant cells that are absent in the sensitive parental line.
-
-
Perform a Kinase Activity Assay:
-
Experiment: Conduct an in vitro kinase activity assay using immunoprecipitated FLT3 and PIM kinases from both sensitive and resistant cell lysates.
-
Expected Outcome: Kinases from resistant cells may show sustained activity in the presence of this compound compared to those from sensitive cells.
-
Problem 3: Exploring Combination Therapies to Overcome Resistance
Possible Cause: The resistance mechanism involves pathways that can be targeted by other therapeutic agents.
Troubleshooting Steps:
-
Test for Synergistic Effects with Other Inhibitors:
-
Experiment: Based on the results from your signaling pathway analysis, test the combination of this compound with inhibitors of the identified bypass pathway (e.g., a MEK inhibitor if the RAS/MAPK pathway is activated, or a PI3K/mTOR inhibitor if the PI3K/AKT pathway is active). Use a cell viability assay to assess for synergistic effects.
-
Expected Outcome: A combination of drugs may show a synergistic effect, resulting in a greater reduction in cell viability than either drug alone.
-
-
Consider Targeting Apoptotic Pathways:
-
Experiment: Investigate the combination of this compound with BCL-2 family inhibitors (e.g., venetoclax), especially if you observe an upregulation of anti-apoptotic proteins.
-
Expected Outcome: Co-treatment may restore sensitivity by lowering the threshold for apoptosis.
-
Quantitative Data Summary
| Parameter | Sensitive AML Cells | Resistant AML Cells |
| This compound IC50 | Low (e.g., nM range) | High (e.g., µM range) |
| p-ERK Levels (post-treatment) | Significantly Reduced | Maintained or Partially Reduced |
| p-AKT Levels (post-treatment) | Significantly Reduced | Maintained or Partially Reduced |
| % Apoptosis (post-treatment) | High | Low |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[1][14][15]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat AML cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.[16][17]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[16]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Immunoprecipitation Kinase Assay
-
Cell Lysis: Lyse untreated and treated AML cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the kinase of interest (FLT3 or PIM1) overnight at 4°C.
-
Bead Capture: Add Protein A/G agarose beads to capture the antibody-kinase complex.[11]
-
Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer.[11]
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing a specific substrate for the kinase and ATP (can be radiolabeled or non-radiolabeled).
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[18]
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting (using a phospho-specific antibody) or by autoradiography if using radiolabeled ATP.
Visualizations
Caption: Simplified signaling pathway of FLT3 and PIM kinases in AML and the dual inhibitory action of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activation of Pim Kinases Is Sufficient to Promote Resistance to MET Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.7. Immunoprecipitation-Kinase Assay [bio-protocol.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. scispace.com [scispace.com]
- 7. Concurrent inhibition of Pim and FLT3 kinases enhances apoptosis of FLT3-ITD acute myeloid leukemia cells through increased Mcl-1 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Pim-1 Kinase Phosphorylates and Stabilizes 130 kDa FLT3 and Promotes Aberrant STAT5 Signaling in Acute Myeloid Leukemia with FLT3 Internal Tandem Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IP-Kinase Assay [bio-protocol.org]
- 12. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 13. The Dual PIM/FLT3 Inhibitor MEN1703 Combines Synergistically With Gilteritinib in FLT3‐ITD‐Mutant Acute Myeloid Leukaemia | Semantic Scholar [semanticscholar.org]
- 14. broadpharm.com [broadpharm.com]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Interpreting unexpected results in SEL24-B489 combination studies
Welcome to the technical support center for SEL24-B489. This resource is designed for researchers, scientists, and drug development professionals working with this compound in combination studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental workflows.
Overview of this compound
This compound is a potent, orally active, dual inhibitor of PIM kinases (PIM1, PIM2, PIM3) and Fms-like tyrosine kinase 3 (FLT3).[1][2] PIM kinases are key downstream effectors of FLT3 signaling and are implicated in resistance to FLT3 inhibitors.[2][3] By targeting the same pathway at two independent nodes, this compound is designed to have broader activity and overcome resistance mechanisms that arise in cancer cells.[3][4] Preclinical studies have demonstrated its potential in treating hematological malignancies like Acute Myeloid Leukemia (AML).[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and its combination partners?
This compound exerts its anti-cancer effects by simultaneously inhibiting PIM and FLT3 kinases. This dual inhibition disrupts multiple pro-survival signaling pathways.
-
PIM Kinases: These are serine/threonine kinases that regulate transcription, translation, cell cycle progression, and cell survival.[5][6] They are often upregulated in cancers and are associated with poor clinical outcomes.[5][6]
-
FLT3 Kinase: A receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), becomes constitutively active and drives aberrant proliferation in AML.[2]
-
Downstream Effects: Inhibition of PIM/FLT3 by this compound leads to decreased phosphorylation of substrates like S6 and 4EBP1, disruption of the cell cycle, and induction of apoptosis.[1][7] It also reduces the expression of anti-apoptotic proteins like MCL1.[1][8][9]
Common Combination Strategies: this compound is often combined with agents that target parallel survival pathways or downstream effectors. A common example is combining it with BCL-2 inhibitors (e.g., Venetoclax). PIM kinase inhibition can decrease MCL1 levels, a known resistance factor for BCL-2 inhibitors, creating a synergistic vulnerability.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. community.the-hospitalist.org [community.the-hospitalist.org]
- 5. Mechanism-based combinations with Pim kinase inhibitors in cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Oral Bioavailability of SEL24-B489 in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of the dual PIM/FLT3 kinase inhibitor, SEL24-B489, in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key consideration?
A1: this compound (also known as MEN1703) is an orally active, potent dual inhibitor of PIM kinases and FMS-like tyrosine kinase 3 (FLT3).[1] For a drug intended for oral administration, achieving adequate oral bioavailability is critical for ensuring sufficient systemic exposure to elicit a therapeutic effect. Poor oral bioavailability can lead to high variability in drug exposure and potentially sub-optimal efficacy.
Q2: What are the common factors that can limit the oral bioavailability of kinase inhibitors like this compound?
A2: Kinase inhibitors as a class often face challenges with oral bioavailability due to several factors:
-
Poor Aqueous Solubility: Many kinase inhibitors are poorly soluble in water, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
High Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor wetting and dissolution.
-
Extensive First-Pass Metabolism: The drug may be heavily metabolized in the gut wall or liver before it reaches systemic circulation.
-
Efflux by Transporters: The drug may be actively pumped back into the GI lumen by efflux transporters such as P-glycoprotein (P-gp).
Q3: What are some initial formulation strategies to consider for improving the oral bioavailability of this compound in early-stage animal studies?
A3: For preclinical studies, simple formulations are often preferred. A common starting point for poorly soluble compounds is to use a vehicle that can maintain the drug in solution or as a fine suspension. A frequently used vehicle for oral gavage in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the compound remains in solution or a stable, uniform suspension in the chosen vehicle to ensure consistent dosing.
Troubleshooting Guide
Issue: High variability in plasma exposure of this compound is observed between animals in the same dose group.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inconsistent Formulation | Ensure the dosing formulation is homogenous. If it is a suspension, ensure it is uniformly suspended before and during administration to each animal. Sonication of the formulation prior to dosing can be beneficial. |
| Dosing Inaccuracy | Verify the accuracy of the oral gavage technique. Ensure the full dose is delivered to the stomach and not regurgitated. |
| Food Effects | The presence of food in the stomach can significantly impact the absorption of some drugs. Standardize the fasting period for animals before dosing to reduce variability. |
| Physiological Differences | While some inter-animal variability is expected, significant outliers may warrant investigation into the health status of the animals. |
Issue: The measured oral bioavailability of this compound is lower than expected.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Solubility/Dissolution in GI Tract | Consider formulation strategies that enhance solubility, such as using co-solvents, surfactants, or creating a lipid-based formulation. Amorphous solid dispersions can also be explored for more advanced formulations. |
| High First-Pass Metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the test species to assess the metabolic stability of this compound. If metabolism is high, co-administration with a metabolic inhibitor (in research settings) could help identify this as the limiting factor. |
| Efflux Transporter Activity | Use in vitro cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for efflux transporters like P-gp. If so, formulation strategies that inhibit these transporters could be explored. |
Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound in various animal species after oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) |
| 50 | 1853 | 1 | 6389 |
| 100 | 4516 | 2 | 23789 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) |
| 25 | 1109 | 4 | 8847 |
| 50 | 2438 | 4 | 24881 |
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) |
| 5 | 104 | 2 | 741 |
| 10 | 226 | 2 | 1658 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol describes the preparation of a vehicle commonly used for the oral administration of poorly water-soluble compounds in preclinical mouse studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of this stock solution will depend on the final desired dosing concentration. For example, to prepare a 2.5 mg/mL final solution, a 25 mg/mL stock in DMSO can be used.
-
In a clean vial, add the required volume of the this compound stock solution in DMSO. For a final formulation of 10% DMSO, this would be 100 µL for every 1 mL of final solution.
-
Add PEG300 to the vial. For a final formulation of 40% PEG300, add 400 µL for every 1 mL of final solution. Mix thoroughly until the solution is homogenous.
-
Add Tween-80 to the mixture. For a final formulation of 5% Tween-80, add 50 µL for every 1 mL of final solution. Mix again until the solution is clear and uniform.
-
Add saline to bring the formulation to the final volume. For a final formulation of 45% saline, add 450 µL for every 1 mL of final solution. Mix thoroughly.
-
Visually inspect the final formulation. It should be a clear solution or a uniform suspension. If it is a suspension, ensure it is vortexed or sonicated before each animal is dosed to ensure homogeneity.
Mandatory Visualizations
Caption: Workflow for oral bioavailability studies of this compound.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Managing Preclinical Toxicity of SEL24-B489
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the toxicity of SEL24-B489 in preclinical models.
Troubleshooting Guides
This section provides guidance for addressing specific issues that may arise during in vivo studies with this compound.
Issue 1: Determining a Safe Starting Dose
Question: What is a safe and effective starting dose for this compound in rodent models?
Answer: Preclinical toxicology studies in rats have established safe dosage regimens. Doses of 100 mg/kg administered once daily (QD) for 5 days and 25 mg/kg administered twice daily (BID) for 10 days were found to be safe, with no significant adverse effects observed based on body weight, clinical chemistry, hematology, necropsy, and histological analyses. For initial efficacy studies, a well-tolerated and effective dose in mouse xenograft models of acute myeloid leukemia (AML) has been reported to be in the range of 25-75 mg/kg, administered orally twice daily.
Table 1: Recommended Dosing and Monitoring Parameters for this compound in Preclinical Rodent Models
| Parameter | Recommendation | Monitoring Frequency |
| Starting Dose (Rats) | 25 mg/kg BID or 100 mg/kg QD | Daily |
| Starting Dose (Mice) | 25-75 mg/kg BID | Daily |
| Body Weight | Monitor for significant loss (>15-20%) | Daily |
| Clinical Observations | Note any changes in activity, posture, grooming | Daily |
| Complete Blood Count (CBC) | Monitor for signs of myelosuppression | Baseline and weekly |
| Serum Chemistry | Assess liver and kidney function | Baseline and at study endpoint |
| Electrocardiogram (ECG) | Consider for higher dose or long-term studies | Baseline and as needed |
Issue 2: Managing Potential On-Target Toxicities
Question: Given that this compound is a dual PIM/FLT3 inhibitor, what on-target toxicities should I monitor for?
Answer: The dual inhibition of PIM and FLT3 kinases, while key to the therapeutic efficacy of this compound, may also lead to on-target toxicities. It is crucial to monitor for signs of myelosuppression, a known class effect of FLT3 inhibitors.
Troubleshooting Steps:
-
Establish a Baseline: Perform a complete blood count (CBC) with differential before initiating treatment to establish baseline values for red blood cells, white blood cells, and platelets.
-
Regular Monitoring: Conduct weekly CBCs to monitor for trends in hematological parameters.
-
Dose Modification: If significant myelosuppression is observed (e.g., a drastic drop in neutrophil or platelet counts), consider a dose reduction or temporary interruption of treatment until counts recover.
-
Supportive Care: In cases of severe neutropenia, consider housing animals in a sterile environment to prevent opportunistic infections.
Issue 3: Monitoring for Potential Off-Target Toxicities
Question: What are potential off-target toxicities of this compound and how can I monitor for them?
Answer: While this compound has shown a favorable preclinical safety profile, it is prudent to monitor for general and class-specific off-target toxicities associated with kinase inhibitors.
Troubleshooting Steps:
-
Gastrointestinal Distress: Monitor for signs of diarrhea, weight loss, or dehydration. Ensure animals have easy access to food and water. If symptoms are severe, consider dose reduction.
-
Liver Function: At the end of the study, or more frequently if concerns arise, collect blood for serum chemistry analysis, paying close attention to liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Cardiovascular Effects: For longer-term studies or when using higher doses, consider monitoring cardiac function. Some kinase inhibitors have been associated with QT interval prolongation. While not specifically reported for this compound in the available preclinical data, it is a known concern for this class of drugs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and FMS-like tyrosine kinase 3 (FLT3). It has demonstrated potent activity against both wild-type FLT3 and, importantly, against FLT3 internal tandem duplication (ITD) mutations, as well as tyrosine kinase domain (TKD) mutations that can confer resistance to other FLT3 inhibitors. By inhibiting these kinases, this compound disrupts key signaling pathways involved in cell survival, proliferation, and differentiation, such as the STAT5, MAPK/ERK, and PI3K/AKT pathways, ultimately leading to apoptosis in cancer cells.
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated significant antitumor activity in various preclinical models of AML. In vitro, it has shown potent cytotoxic effects against a broad panel of AML cell lines, irrespective of their FLT3 mutation status. In vivo, this compound has been shown to inhibit tumor growth in mouse xenograft models of AML.
Table 2: Summary of In Vivo Efficacy of this compound in an AML Xenograft Model (MV-4-11)
| Treatment Group | Dose | Schedule | Tumor Growth Inhibition (TGI) |
| This compound | 25 mg/kg | BID | >50% |
| This compound | 75 mg/kg | BID | >80% |
Q3: What pharmacodynamic biomarkers can be used to confirm this compound activity in vivo?
A3: A key downstream effector of PIM kinase is the ribosomal protein S6. Phosphorylation of S6 (pS6) can be used as a pharmacodynamic biomarker to confirm target engagement and biological activity of this compound in vivo. Tumor samples can be collected post-treatment and analyzed by methods such as western blotting or immunohistochemistry to assess the levels of pS6. A reduction in pS6 levels would indicate effective inhibition of the PIM kinase pathway.
Q4: Are there any known drug-drug interactions to be aware of in preclinical studies?
A4: While specific preclinical drug-drug interaction studies for this compound are not extensively published, researchers should be mindful of potential interactions when co-administering other agents. For instance, if combining this compound with other chemotherapeutic agents, it is important to first establish the toxicity profile of the combination in a small cohort of animals before proceeding with larger efficacy studies.
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment in Rodents
-
Animal Model: Use healthy, age-matched rodents (e.g., BALB/c mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Grouping: Divide animals into a vehicle control group and at least three dose-level groups of this compound.
-
Administration: Administer this compound or vehicle orally at the determined dose and schedule for the specified duration.
-
Monitoring:
-
Record body weights and clinical observations daily.
-
Perform a comprehensive physical examination daily.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) for CBC and serum chemistry analysis at baseline and at the termination of the study.
-
-
Necropsy: At the end of the study, perform a full necropsy. Collect and weigh major organs (liver, kidneys, spleen, heart, lungs).
-
Histopathology: Fix organs in 10% neutral buffered formalin and process for histopathological examination.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for in vivo toxicity assessment.
Preventing degradation of SEL24-B489 stock solutions
This technical support center provides guidance on the proper handling and storage of SEL24-B489 stock solutions to prevent degradation and ensure experimental reproducibility.
Troubleshooting Guide & FAQs
This section addresses common issues researchers may encounter when working with this compound stock solutions.
Question: My this compound stock solution has precipitated. What should I do?
Answer: Precipitation can occur for several reasons. First, verify the storage conditions. For long-term storage, solutions in DMSO should be kept at -80°C. If precipitation is observed upon thawing, you can try to redissolve the compound by warming the vial to 37°C and using sonication. Ensure the vial is tightly sealed to prevent solvent evaporation and contamination. If the precipitate does not dissolve, it may indicate that the solution is supersaturated or has degraded. It is advisable to prepare a fresh stock solution.
Question: I am seeing variable results in my experiments using the same stock solution. What could be the cause?
Answer: Variability in experimental outcomes can often be traced back to the stability of your stock solution. Repeated freeze-thaw cycles are a primary cause of compound degradation. It is highly recommended to aliquot your stock solution into single-use volumes after preparation to minimize the number of times the main stock is thawed.[1] Additionally, ensure that the solvent used, typically DMSO, is of high purity and anhydrous, as moisture can affect the solubility and stability of this compound.[1]
Question: How long can I store my this compound stock solution?
Answer: The recommended storage duration depends on the temperature. For stock solutions prepared in DMSO, the following guidelines are suggested:
To ensure optimal activity, it is best to use the stock solution within the recommended timeframe. For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]
Question: What is the best solvent to use for preparing this compound stock solutions?
Answer: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. Solubility in DMSO has been reported at various concentrations, including 89 mg/mL and 25 mg/mL (with the aid of ultrasonication and pH adjustment).[1][3][4] For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the recommended storage conditions and solubility of this compound.
| Parameter | Condition | Value | Source |
| Storage (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [3] | |
| Storage (in Solvent) | -80°C | 6 months - 1 year | [1][2] |
| -20°C | 1 month | [1][2] | |
| Solubility | DMSO | 89 mg/mL | [1] |
| DMSO (with ultrasonic & pH adjustment) | 25 mg/mL | [3][4] | |
| Ethanol | 5 mg/mL | [1] | |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
To aid dissolution, the solution can be gently warmed to 37°C and vortexed or sonicated until the compound is fully dissolved.[4]
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: Troubleshooting workflow for this compound stock solution issues.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: SEL24-B489 Experiments and Cell Line Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual PIM/FLT3 kinase inhibitor, SEL24-B489. A primary focus of this resource is to address the critical issue of cell line contamination and its potential to compromise experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutation (FLT3-ITD) commonly found in Acute Myeloid Leukemia (AML).[1][2] Its mechanism of action involves the simultaneous blockade of these two key signaling pathways, which are crucial for cancer cell proliferation, survival, and resistance to therapy.[2][3]
Q2: Which signaling pathways are affected by this compound?
A2: this compound abrogates signaling circuits involved in cell proliferation, apoptosis inhibition, and protein translation.[2][3] It inhibits the phosphorylation of direct FLT3-ITD substrates like STAT5 and MAPK/ERK, and also key PIM substrates such as ribosomal protein S6 (S6), 4E-binding protein 1 (4EBP1), and the oncogene c-MYC.[2][4]
Q3: We are observing inconsistent IC50 values for this compound in our AML cell line cultures. What could be the cause?
A3: Inconsistent IC50 values can stem from several factors, including variations in experimental technique, reagent stability, and cell passage number. However, a critical and often overlooked cause is cell line contamination. Contamination with another cell line (cross-contamination) or microorganisms like mycoplasma can significantly alter the cellular response to a kinase inhibitor.[5] For example, a more resistant cell line contaminating your culture could artificially increase the observed IC50.
Q4: How can cell line contamination specifically affect my experiments with this compound?
-
Altered Signaling Pathways: Mycoplasma contamination has been shown to activate signaling pathways such as NF-κB and MAPK, which can interfere with the pathways targeted by this compound and potentially mask its true effect.[4]
-
Misleading Drug Sensitivity: If your cell line is contaminated with a different, more resistant line (like the notoriously invasive HeLa cells), your experimental results will reflect the sensitivity of the contaminant, not your intended cell line.[6][7][8] This can lead to an inaccurate assessment of this compound's efficacy.
-
Irreproducible Data: Experiments conducted with contaminated cell lines are inherently irreproducible, a major issue in scientific research.[5]
Q5: What are the best practices for preventing and detecting cell line contamination?
A5: To ensure the integrity of your results, it is crucial to:
-
Source cell lines from reputable cell banks (e.g., ATCC).
-
Perform routine cell line authentication using Short Tandem Repeat (STR) profiling.[9] This will confirm the identity of your human cell lines.
-
Regularly test for mycoplasma contamination using PCR-based methods or fluorescent staining.
-
Practice strict aseptic technique in your cell culture work.
-
Quarantine new cell lines until they have been authenticated and tested for contaminants.
Troubleshooting Guide: Unexpected Experimental Results
This guide provides a systematic approach to troubleshooting common issues encountered during this compound experiments, with a focus on ruling out cell line contamination.
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Higher than expected IC50 values | 1. Cell line cross-contamination with a more resistant line. 2. Mycoplasma contamination altering cellular signaling. 3. High cell passage number leading to genetic drift and resistance. 4. Incorrect drug concentration or degradation. | 1. IMMEDIATELY perform STR profiling to authenticate your cell line. 2. Test for mycoplasma contamination. 3. Thaw a fresh, low-passage aliquot of the authenticated cell line. 4. Verify the concentration and integrity of your this compound stock. |
| Inconsistent phosphorylation of target proteins (e.g., p-STAT5, p-S6) | 1. Mycoplasma contamination affecting baseline signaling pathway activation.[4] 2. The cell line is not what you think it is (misidentification). 3. Technical issues with the Western blot procedure (e.g., antibody quality, transfer efficiency). | 1. Test for mycoplasma contamination. 2. Authenticate your cell line with STR profiling. 3. If cell line integrity is confirmed, optimize your Western blot protocol, including antibody validation and the use of appropriate controls. |
| Poor or no induction of apoptosis (e.g., no PARP cleavage) | 1. The cell line being used is resistant to this compound (could be a contaminant). 2. The concentration of this compound is too low. 3. The duration of treatment is insufficient. | 1. Authenticate your cell line. A contaminating cell line may have different apoptotic machinery. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction in your authenticated cell line. |
| Results are not reproducible by other lab members or in subsequent experiments | 1. Cell line contamination or misidentification is a primary suspect for irreproducible results.[5] 2. Inconsistent cell culture practices (e.g., passage number, confluency). 3. Variability in reagent preparation. | 1. Halt experiments and authenticate all cell line stocks in use. 2. Establish and adhere to standardized protocols for cell culture and all assays. 3. Prepare fresh reagents and ensure proper storage. |
Quantitative Data: this compound Activity in AML Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various Acute Myeloid Leukemia (AML) cell lines. These values can serve as a reference for expected activity in authenticated cell lines.
| Cell Line | FLT3 Status | This compound IC50 (µM) | Reference |
| MV-4-11 | FLT3-ITD+ | 0.15 | [10] |
| MOLM-13 | FLT3-ITD+ | Not explicitly stated, but sensitive | [10] |
| MOLM-16 | FLT3-WT | 0.1 | [10] |
| KG-1 | FLT3-WT | Sensitive | [10] |
| CMK | Not specified | Sensitive | [10] |
| HL-60 | Not specified | Sensitive | [10] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., incubation time, cell density).
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol outlines the steps for determining the IC50 of this compound using a colorimetric MTS assay.
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a 1X final concentration.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blotting for Phospho-Protein Analysis
This protocol details the detection of key phosphorylated proteins in the PIM/FLT3 signaling pathways following this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT5, STAT5, p-S6, S6, PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
This compound Signaling Pathway
Caption: Dual inhibition of FLT3-ITD and PIM kinases by this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for robust this compound experimentation.
Troubleshooting Logic for Inconsistent IC50 Values
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HeLa - Wikipedia [en.wikipedia.org]
- 7. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 mutations in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: The Dual PIM/FLT3 Inhibitor SEL24-B489 Versus Selective PIM Inhibitors
For researchers and drug development professionals, this guide provides an objective comparison of the dual PIM/FLT3 kinase inhibitor SEL24-B489 and selective PIM inhibitors, exemplified by AZD1208. This analysis is supported by preclinical data to delineate their respective efficacies and mechanisms of action in hematological malignancies.
This compound is a potent, orally available dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3).[1] In contrast, AZD1208 is a highly selective, orally available pan-Pim kinase inhibitor.[2] The dual-targeting strategy of this compound offers a broader therapeutic potential, particularly in acute myeloid leukemia (AML), where both PIM and FLT3 signaling pathways are often dysregulated and contribute to disease progression and resistance to targeted therapies.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and AZD1208 in various AML cell lines and xenograft models.
Table 1: In Vitro IC50 Values in AML Cell Lines (μM)
| Cell Line | FLT3 Status | This compound IC50 (μM) | AZD1208 IC50 (μM) | Reference |
| MV4-11 | ITD | 0.15 | 2.24 | [5] |
| MOLM-13 | ITD | 0.018 | 1.0 | [6] |
| MOLM-16 | WT | 0.1 | 0.07 | [5] |
| KG-1 | WT | 0.13 | 0.28 | [6] |
FLT3 Status: ITD = Internal Tandem Duplication, WT = Wild Type
Table 2: In Vivo Efficacy in AML Xenograft Models
| Compound | Cell Line | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | MV4-11 | 25 mg/kg BID | >50% | [5] |
| This compound | MV4-11 | 75 mg/kg BID | >80% | [5] |
| This compound | MOLM-16 | 25 mg/kg BID | >80% | [5] |
| This compound | MOLM-16 | 75 mg/kg BID | >100% | [5] |
| AZD1208 | MOLM-16 | 10 mg/kg QD | 89% | [7] |
| AZD1208 | MOLM-16 | 30 mg/kg QD | Regression | [7] |
BID = twice daily, QD = once daily
Signaling Pathways and Mechanism of Action
This compound exerts its anti-leukemic effects by simultaneously inhibiting PIM and FLT3 kinases. This dual inhibition leads to the downregulation of downstream signaling pathways crucial for cell survival, proliferation, and resistance to apoptosis. A key downstream effector of both PIM and FLT3 signaling is the mTOR pathway, and a common biomarker for the inhibition of this pathway is the phosphorylation of ribosomal protein S6 (pS6). Both this compound and AZD1208 have been shown to inhibit the phosphorylation of S6.[8]
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from standard procedures for assessing cell viability in response to kinase inhibitors.[6][9]
-
Cell Plating: Seed AML cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of appropriate culture medium.
-
Compound Addition: Prepare serial dilutions of this compound and AZD1208 in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control. Determine IC50 values using a suitable software (e.g., GraphPad Prism).
Western Blot for Phosphorylated S6
This protocol outlines the general steps for detecting phosphorylated S6, a downstream marker of PIM/FLT3 inhibition.
-
Cell Lysis: Treat AML cells with this compound or AZD1208 for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated S6 (Ser235/236) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total S6 as a loading control.
In Vivo AML Xenograft Model
This protocol provides a general framework for establishing and treating AML xenograft models in mice.[1][10]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Implantation: Subcutaneously inject 5-10 x 106 AML cells (e.g., MV4-11 or MOLM-16) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or AZD1208 orally at the desired doses and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The dual inhibition of PIM and FLT3 kinases by this compound demonstrates a broader and often more potent anti-leukemic activity compared to the selective PIM inhibitor AZD1208, particularly in AML models with FLT3 mutations.[5][6] This suggests that simultaneously targeting these two key survival pathways may be a more effective therapeutic strategy to overcome resistance and improve outcomes in a heterogeneous disease like AML. Further clinical investigation is warranted to validate these preclinical findings.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wp.ryvu.com [wp.ryvu.com]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. researchgate.net [researchgate.net]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
Unlocking Synergistic Combinations: A Comparative Guide to SEL24-B489 in AML Therapy
For Immediate Release
Pioneering a new frontier in the treatment of Acute Myeloid Leukemia (AML), the dual PIM/FLT3 kinase inhibitor SEL24-B489 has demonstrated significant synergistic effects when combined with standard-of-care and emerging targeted therapies. This guide provides a comprehensive comparison of this compound's performance in combination with other AML treatments, supported by preclinical experimental data, for researchers, scientists, and drug development professionals.
This compound, a first-in-class oral dual inhibitor, targets two critical signaling pathways implicated in AML pathogenesis: the FMS-like tyrosine kinase 3 (FLT3) and the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. This dual mechanism of action not only shows potent single-agent activity across a broad range of AML subtypes, including those with FLT3-ITD and FLT3-TKD mutations, but also opens promising avenues for combination therapies to overcome resistance and enhance efficacy.
Comparative Efficacy of this compound Combination Therapies
Preclinical studies have consistently highlighted the synergistic potential of this compound with various AML therapeutics. The following tables summarize the key quantitative data from these investigations.
Table 1: Synergistic Effect of this compound with Cytarabine (AraC) in AML Models
| Parameter | This compound | Cytarabine (AraC) | This compound + Cytarabine | Reference |
| In Vitro Combination Index (CI) | - | - | ~0.1 - 0.2 | [1] |
| In Vivo Tumor Growth Inhibition (TGI) - 25 mg/kg this compound | 77% | 60% (at 50 mg/kg) | 89% | [1] |
| In Vivo Tumor Growth Inhibition (TGI) - 50 mg/kg this compound | 82% | 60% (at 50 mg/kg) | 99% | [1] |
A Combination Index (CI) value of <1 indicates synergy, <0.3 indicates strong synergy.
Table 2: Rationale and Preclinical Evidence for Combining FLT3 Inhibitors with Other Targeted Agents
| Combination Partner | Mechanism of Synergy | Key Preclinical Findings (with other FLT3 inhibitors) | Potential for this compound | Reference |
| Venetoclax (BCL-2 Inhibitor) | FLT3 inhibition downregulates MCL-1 and BCL-XL, increasing dependence on BCL-2 for survival, thus sensitizing cells to Venetoclax.[2][3] | Strong synergistic cytotoxicity observed with Quizartinib and Gilteritinib in FLT3-ITD+ AML cell lines and patient-derived xenograft models.[2][3] | High potential for strong synergy due to the shared mechanism of FLT3 inhibition. | [2][3] |
| Hypomethylating Agents (HMAs; e.g., Azacitidine, Decitabine) | HMAs can alter the epigenetic landscape, potentially re-sensitizing AML cells to targeted therapies. Clinical trials are exploring these combinations. | Clinical trials have shown promising response rates for combinations of FLT3 inhibitors with HMAs.[4] | Favorable, with the potential to improve outcomes in a broader patient population, including those unfit for intensive chemotherapy. | [4] |
| IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib) | Targeting distinct oncogenic pathways may lead to a more profound and durable response. Clinical trials are investigating these combinations in IDH-mutant AML. | Clinical trials combining IDH inhibitors with induction chemotherapy have demonstrated tolerability and preliminary efficacy. | Promising for specific patient subsets with co-occurring FLT3 and IDH mutations. |
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound are rooted in its ability to simultaneously block key survival and proliferation pathways in AML cells.
Caption: Dual inhibition of FLT3 and PIM kinases by this compound.
Experimental Workflows
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound in combination with another AML therapy in preclinical models.
Caption: Preclinical workflow for synergy assessment.
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted for determining the cytotoxic effects of this compound alone and in combination with other AML therapies on AML cell lines.
-
Cell Seeding: Seed AML cells (e.g., MV-4-11, MOLM-13) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of appropriate culture medium.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treatment: Add the drug solutions to the wells. For combination studies, a fixed-ratio or a checkerboard matrix of concentrations is used. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. For combination studies, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Western Blot Analysis of FLT3 and PIM Signaling Pathways
This protocol outlines the procedure for analyzing the modulation of key signaling proteins downstream of FLT3 and PIM kinases following treatment with this compound.
-
Cell Treatment and Lysis: Treat AML cells with this compound, the combination drug, or vehicle for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-S6, total S6, MCL-1, c-MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
The dual inhibition of PIM and FLT3 kinases by this compound presents a robust strategy for the treatment of AML. The strong synergistic effects observed with cytarabine, and the compelling mechanistic rationale for combinations with other targeted agents like venetoclax, hypomethylating agents, and IDH inhibitors, underscore its potential to significantly improve patient outcomes. Further preclinical and clinical investigations into these combinations are warranted to fully elucidate their therapeutic benefits and to establish optimal treatment regimens for various AML patient populations.
References
- 1. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 4. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia [mdpi.com]
Validating the Dual-Target Engagement of SEL24-B489 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SEL24-B489 is a first-in-class, orally active dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3), demonstrating significant therapeutic potential in preclinical models of acute myeloid leukemia (AML) and other hematological malignancies.[1][2][3][4][5] This guide provides a comparative analysis of this compound's performance against selective inhibitors, supported by experimental data, to validate its dual-target engagement in vivo.
Comparative Performance of this compound
This compound has been shown to be more broadly effective across various AML cell lines compared to selective PIM or FLT3 inhibitors alone.[1][3][4][6] This enhanced activity is attributed to its ability to simultaneously block two key signaling nodes involved in cell proliferation, survival, and resistance to therapy.[6]
In Vitro Potency
This compound demonstrates potent inhibitory activity against all three PIM kinase isoforms and various FLT3 mutants, including those with internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations that confer resistance to other FLT3 inhibitors.[1][3][7][8]
| Target | This compound Kd (nM) |
| PIM1 | 2 |
| PIM2 | 2 |
| PIM3 | 3 |
| FLT3-ITD | Potent Inhibition |
| FLT3-TKD mutants | Potent Inhibition |
Cellular Activity in AML Cell Lines
In head-to-head comparisons, this compound exhibits strong cytotoxicity across a panel of AML cell lines, irrespective of their FLT3 mutation status.[6]
| Cell Line | FLT3 Status | This compound IC50 (µM) | AC220 (FLT3i) IC50 (µM) | AZD1208 (PIMi) IC50 (µM) |
| MV4-11 | ITD | 0.15 | 0.003 | 2.24 |
| MOLM-16 | WT | 0.1 | >10 | 0.07 |
In Vivo Validation of Dual-Target Engagement
The dual-target engagement of this compound in vivo is validated through a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies in xenograft models of AML.
Xenograft Tumor Growth Inhibition
Oral administration of this compound leads to significant, dose-dependent tumor growth inhibition in AML xenograft models.[7][9] In the MV-4-11 tumor model, this compound demonstrated marked tumor reduction.[7][9]
| Treatment Group (mg/kg, oral, twice daily) | Tumor Growth Inhibition (TGI) |
| 50 | 67% |
| 75 | 74% |
| 100 | 82% |
Furthermore, in combination with the standard-of-care chemotherapy agent cytarabine (AraC), this compound shows strong synergistic effects, leading to almost complete tumor growth inhibition.[4][6]
Pharmacodynamic Biomarker Analysis
A key aspect of validating target engagement is the measurement of downstream biomarkers. The phosphorylation of the ribosomal protein S6 (p-S6) is a downstream effector of the PIM kinase pathway and serves as a robust pharmacodynamic biomarker for this compound activity.[1][2]
In vivo studies in MOLM-16 xenograft models showed that treatment with this compound resulted in a sustained suppression of p-S6 levels in tumor tissues for up to 8 hours after the last dose, confirming target engagement at the tumor site.[1][4] This clear PK/PD relationship is a strong indicator of the drug's on-target activity.[1][3][4]
Experimental Protocols
In Vivo Xenograft Studies
-
Cell Line Implantation: Human AML cell lines (e.g., MV-4-11, MOLM-16) are subcutaneously implanted into immunodeficient mice (e.g., SCID/beige).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered orally, typically twice daily, at various dose levels.
-
Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Pharmacodynamic (PD) Analysis
-
Tissue Collection: At specified time points after the final dose, tumors are harvested from the xenograft models.
-
Protein Extraction: Proteins are extracted from the tumor tissue lysates.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total S6 and phosphorylated S6 (p-S6).
-
Quantification: The levels of p-S6 are quantified and normalized to total S6 to determine the extent of target inhibition.
Visualizing the Pathways and Processes
This compound Dual-Target Signaling Pathway
Caption: this compound inhibits both FLT3 and PIM kinases.
In Vivo Validation Workflow
References
- 1. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. community.the-hospitalist.org [community.the-hospitalist.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison: SEL24-B489 Versus Other Dual Kinase Inhibitors in Acute Myeloid Leukemia
A definitive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of SEL24-B489, a novel dual PIM/FLT3 kinase inhibitor, against selective inhibitors in acute myeloid leukemia (AML).
This report provides a comprehensive, data-driven comparison of this compound with the selective PIM kinase inhibitor AZD1208 and the selective FLT3 kinase inhibitor AC220 (Quizartinib). The following sections detail their respective performance in preclinical models, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data from head-to-head comparative studies, offering a clear overview of the inhibitors' potency and efficacy.
Table 1: Kinase Inhibition Profile (Dissociation Constant, Kd in nM)
| Kinase Target | This compound (Dual Inhibitor) | AZD1208 (PIM Inhibitor) | AC220 (FLT3 Inhibitor) |
| PIM1 | 2 nM[1] | 0.2 nM[2] | - |
| PIM2 | 2 nM[1] | 0.8 nM[2] | - |
| PIM3 | 3 nM[1] | 0.9 nM[2] | - |
| FLT3 (Wild-Type) | 160 nM[2] | - | 1 nM[2] |
| FLT3 (ITD Mutation) | 16 nM[2] | - | 9 nM[2] |
| FLT3 (D835H Mutation) | 37 nM[2] | - | - |
| FLT3 (D835V Mutation) | 11 nM[2] | - | - |
Note: "-" indicates data not available or not applicable.
Table 2: In Vitro Efficacy in AML Cell Lines (IC50 in µM)
| Cell Line | FLT3 Status | This compound | AZD1208 | AC220 |
| MV-4-11 | ITD | 0.15 µM[3] | 2.24 µM[3] | 0.003 µM[3] |
| MOLM-13 | ITD | Data not specified | Data not specified | Data not specified |
| MOLM-16 | Wild-Type | 0.1 µM[3] | 0.07 µM[3] | >10 µM[3] |
| KG-1 | Wild-Type | Data not specified | Data not specified | Data not specified |
Table 3: In Vivo Efficacy in AML Xenograft Models (Tumor Growth Inhibition, TGI)
| Xenograft Model | Inhibitor | Dosage | TGI (%) |
| MV-4-11 (FLT3-ITD) | This compound | 50 mg/kg, twice daily | 67%[1] |
| MV-4-11 (FLT3-ITD) | This compound | 75 mg/kg, twice daily | 74%[1] |
| MV-4-11 (FLT3-ITD) | This compound | 100 mg/kg, twice daily | 82%[1] |
| MOLM-13 (FLT3-ITD) | AC220 | 10 mg/kg, once daily | 100%[2] |
| KG-1 (FLT3-WT) | AC220 | 10 mg/kg, once daily | 5.4%[2] |
| MOLM-13 (FLT3-ITD) | AZD1208 | Data not specified | 19.5%[2] |
| KG-1 (FLT3-WT) | AZD1208 | Data not specified | 59.9%[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Kinase Inhibition Assay (KINOMEscan™)
The dissociation constants (Kd) of this compound and other inhibitors against a panel of kinases were determined using the KINOMEscan™ profiling service (DiscoverX).[4] This method is based on a competition binding assay where the amount of a test compound required to displace a proprietary, immobilized ligand from the kinase active site is quantified. The Kd values are calculated from the dose-response curves.
Cell Viability Assay (MTS Assay)
The half-maximal inhibitory concentration (IC50) of the compounds on AML cell lines was determined using the MTS assay.[4]
-
Cell Plating: AML cell lines (MV-4-11, MOLM-13, MOLM-16, KG-1) were seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL of the respective culture medium.
-
Compound Treatment: The cells were treated with a serial dilution of this compound, AZD1208, or AC220 for 72 hours.
-
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.
-
Incubation: The plates were incubated for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.
AML Xenograft Mouse Model
The in vivo efficacy of the inhibitors was evaluated in a subcutaneous AML xenograft model using severe combined immunodeficient (SCID) mice.[2]
-
Cell Implantation: 5 x 10^6 to 10 x 10^6 AML cells (e.g., MV-4-11, MOLM-13, KG-1) were injected subcutaneously into the flank of SCID mice.
-
Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.
-
Compound Administration: Once the tumors reached a palpable size, the mice were randomized into treatment groups and received oral administrations of this compound, AZD1208, AC220, or a vehicle control at the specified dosages and schedules.
-
Efficacy Endpoint: The study was terminated when the tumors in the control group reached a predetermined size. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified FLT3 and PIM kinase signaling pathways in AML.
Caption: General experimental workflow for inhibitor comparison.
Discussion
The dual PIM/FLT3 inhibitor this compound demonstrates a broad spectrum of activity against AML cell lines, irrespective of their FLT3 mutation status.[2] This is in contrast to the selective inhibitors AC220 and AZD1208, which show potent but more restricted activity.
AC220 is highly effective against FLT3-ITD positive cells but has minimal impact on FLT3-WT cells.[2] Conversely, AZD1208 shows greater efficacy in FLT3-WT cells with high PIM expression.[2] this compound's ability to target both kinases simultaneously may offer a therapeutic advantage by addressing the heterogeneity of AML and potentially overcoming resistance mechanisms that can emerge with single-target therapies.
In vivo studies further support the potential of this compound, demonstrating significant tumor growth inhibition in AML xenograft models.[1] The head-to-head comparison data suggests that while selective inhibitors can be highly potent against specific AML subtypes, a dual-inhibition strategy with a compound like this compound may provide a more robust and broadly applicable treatment option for AML. The inhibition of downstream signaling pathways, as evidenced by the reduction in phosphorylation of S6, further corroborates the on-target activity of these inhibitors.[5] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in AML patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Overcoming Resistance: A Comparative Analysis of SEL24/B489's Cross-Resistance Profile with Other Tyrosine Kinase Inhibitors
SEL24/B489, a novel dual inhibitor of PIM and FLT3 kinases, demonstrates a significant advantage in overcoming resistance mechanisms that render other tyrosine kinase inhibitors (TKIs) ineffective, particularly in the context of Acute Myeloid Leukemia (AML). By targeting both the primary oncogenic driver (FLT3) and a key downstream survival pathway (PIM), SEL24/B489 maintains activity against mutations that confer resistance to selective FLT3 inhibitors.
This guide provides a comparative analysis of the cross-resistance profile of SEL24/B489 with other TKIs, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in oncology and hematology.
Data Presentation: Comparative Efficacy Against Resistant Phenotypes
The following tables summarize the in vitro efficacy of SEL24/B489 compared to a selective PIM inhibitor (AZD1208) and a selective FLT3 inhibitor (AC220/Quizartinib) across various AML cell lines, including those with mutations known to cause resistance to FLT3 inhibitors.
| Cell Line | FLT3 Status | IC50 (µM) SEL24/B489 | IC50 (µM) AZD1208 (PIM Inhibitor) | IC50 (µM) AC220 (FLT3 Inhibitor) |
| MV-4-11 | FLT3-ITD | 0.15[1] | 2.24[1] | 0.003[1] |
| MOLM-13 | FLT3-ITD | Not explicitly stated, but sensitive | Not explicitly stated | Not explicitly stated, but sensitive |
| MOLM-16 | FLT3-WT | 0.1[1] | 0.07[1] | >10[1] |
| KG-1 | FLT3-WT | Sensitive | Sensitive | Minor effect |
Table 1: Comparative IC50 Values in FLT3-ITD and FLT3-WT AML Cell Lines. This table illustrates the differential sensitivity of AML cell lines to SEL24/B489, a PIM inhibitor, and a FLT3 inhibitor based on their FLT3 mutation status.
| Cell Line | FLT3 Mutation | Sensitivity to SEL24/B489 | Sensitivity to AC220 (FLT3 Inhibitor) |
| MOLM-14 (Parental) | - | Sensitive | Sensitive |
| MOLM-14 transduced | FLT3-ITD | Sensitive | Sensitive |
| MOLM-14 transduced | FLT3 D835Y | Sensitive | Lower sensitivity |
| MOLM-14 transduced | FLT3 D835V | Sensitive | Lower sensitivity |
| MOLM-14 transduced | FLT3-F691L | Sensitive | Lower sensitivity |
Table 2: Efficacy of SEL24/B489 in AML Cells with FLT3 Tyrosine Kinase Domain (TKD) Mutations Associated with Resistance. This table highlights the ability of SEL24/B489 to maintain activity against cell lines engineered to express common resistance-conferring mutations in the FLT3 gene, in contrast to the reduced efficacy of a selective FLT3 inhibitor.[2][3]
Experimental Protocols
The data presented in this guide were primarily generated using cell viability assays. Below is a detailed methodology for a typical MTS-based cell viability assay used in these studies.
MTS Cell Viability Assay
This assay is a colorimetric method for assessing cell viability. It is based on the reduction of the tetrazolium compound MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture medium.
Materials:
-
AML cell lines (e.g., MV-4-11, MOLM-14 and its transduced variants)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
SEL24/B489, AZD1208, AC220 (or other TKIs) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (SEL24/B489, AZD1208, AC220) or vehicle control (DMSO). The final concentration of DMSO should not exceed 0.1% to avoid toxicity.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: Following the incubation period, 20 µL of MTS reagent is added to each well.
-
Incubation with MTS: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values (the concentration of a drug that gives half-maximal inhibitory response) are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways and Drug Action
The following diagrams illustrate the key signaling pathways in FLT3-ITD AML and the mechanism by which SEL24/B489 overcomes resistance.
References
- 1. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Dual PIM/FLT3 Inhibition with SEL24-B489 Overcomes Resistance in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Activity of SEL24-B489 in FLT3 Inhibitor-Resistant Acute Myeloid Leukemia (AML).
The development of resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors remains a significant clinical challenge in the treatment of acute myeloid leukemia (AML). A promising strategy to overcome this resistance is the dual inhibition of FLT3 and PIM kinases. This compound (also known as MEN1703) is a first-in-class, orally available, dual pan-PIM/FLT3 inhibitor that has demonstrated potent activity in preclinical models of FLT3 inhibitor-resistant AML.[1][2] This guide provides a comparative analysis of this compound's performance against selective FLT3 and PIM inhibitors, supported by experimental data.
Overcoming Resistance by Targeting PIM Kinases
FLT3 internal tandem duplication (FLT3-ITD) mutations are common in AML and lead to constitutive activation of the FLT3 signaling pathway, promoting leukemia cell proliferation and survival.[1][3] While FLT3 inhibitors have shown clinical activity, resistance frequently emerges, often driven by the upregulation of PIM kinases.[1][3][4][5] PIM kinases are downstream effectors of FLT3 signaling and their increased expression can sustain pro-survival signals even when FLT3 is inhibited.[3][6] By simultaneously targeting both FLT3 and PIM kinases, this compound aims to abrogate these primary and escape signaling pathways.[1][3]
Comparative Efficacy of this compound
Preclinical studies have consistently demonstrated the superior and broader activity of this compound compared to selective inhibitors of either FLT3 or PIM kinases alone.
In Vitro Activity in AML Cell Lines
This compound exhibits potent cytotoxic activity against a panel of AML cell lines, irrespective of their FLT3 mutation status. In head-to-head comparisons, this compound was significantly more effective than the selective PIM inhibitor AZD1208 and the selective FLT3 inhibitor AC220 (Quizartinib).[3][4][6][7]
| Cell Line | FLT3 Status | This compound | AZD1208 (PIM Inhibitor) | AC220 (FLT3 Inhibitor) |
| MV-4-11 | FLT3-ITD+ | High Activity | Low Activity | High Activity |
| MOLM-13 | FLT3-ITD+ | High Activity | Low Activity | High Activity |
| MOLM-16 | FLT3-WT | High Activity | High Activity | Low Activity |
| KG-1 | FLT3-WT | High Activity | Moderate Activity | Low Activity |
Table 1: Summary of in vitro activity of this compound and selective inhibitors in AML cell lines. "High Activity" indicates significant inhibition of cell viability.
Activity Against FLT3 Inhibitor-Resistant Mutations
A key advantage of this compound is its activity against AML cells harboring FLT3 tyrosine kinase domain (TKD) mutations, such as D835Y, D835V, and F691L, which confer resistance to many selective FLT3 inhibitors.[1][3][8] Studies have shown that while the efficacy of AC220 is diminished in cells with these mutations, this compound retains its potent activity.[3]
| Cell Line Model | Inhibitor | Outcome |
| MOLM-14 (Parental) | AC220 | Sensitive |
| MOLM-14 + FLT3-D835Y | AC220 | Resistant |
| MOLM-14 + FLT3-D835Y | This compound | Sensitive |
| MOLM-14 + FLT3-F691L | AC220 | Resistant |
| MOLM-14 + FLT3-F691L | This compound | Sensitive |
Table 2: this compound overcomes resistance mediated by FLT3-TKD mutations.
Efficacy in Primary AML Patient Samples
The superior activity of this compound has also been confirmed in primary blasts isolated from AML patients. The dual inhibitor was more effective at reducing the viability of both FLT3-ITD positive and FLT3-WT primary AML cells compared to selective inhibitors.[3][8]
Signaling Pathways and Experimental Workflows
The rationale for dual PIM/FLT3 inhibition is rooted in the interconnected signaling pathways driving AML cell survival.
Caption: FLT3 and PIM kinase signaling pathways in AML.
The preclinical evaluation of this compound typically follows a structured workflow to establish its efficacy and mechanism of action.
References
- 1. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dual PIM/FLT3 Inhibitor MEN1703 Combines Synergistically With Gilteritinib in FLT3‐ITD‐Mutant Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Biomarkers of Response and Resistance for SEL24-B489 in Hematological Malignancies
This guide provides a comprehensive comparison of SEL24-B489, a dual PIM/FLT3 kinase inhibitor, with selective PIM and FLT3 inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biomarker strategies for these targeted agents in acute myeloid leukemia (AML) and other hematological malignancies.
Introduction to this compound and its Therapeutic Rationale
This compound (also known as MEN1703 or Dapolsertib) is a first-in-class, orally available dual inhibitor of PIM kinases (PIM1, PIM2, and PIM3) and FMS-like tyrosine kinase 3 (FLT3).[1] The rationale for dual inhibition stems from the interplay between these two kinase families in AML. FLT3, particularly with internal tandem duplication (FLT3-ITD) mutations, is a key driver of leukemogenesis.[2][3] PIM kinases are crucial downstream effectors of FLT3 signaling and have been implicated in resistance to selective FLT3 inhibitors.[2][3] By targeting both kinases, this compound aims to achieve a more potent and durable anti-leukemic effect and to overcome known resistance mechanisms.[2]
Biomarkers of Response to this compound
Several potential biomarkers have been identified that may predict a patient's response to this compound. These can be categorized as pharmacodynamic and genomic biomarkers.
Pharmacodynamic Biomarkers:
The most robust pharmacodynamic biomarker for this compound is the inhibition of S6 ribosomal protein phosphorylation (pS6) .[4][5] This downstream effector is regulated by both PIM and FLT3 signaling pathways, making it a reliable indicator of target engagement.[4][5] Clinical studies have utilized flow cytometry to quantitatively assess pS6 levels in AML blast cells, with a maximum reduction observed approximately 4 hours after drug administration.[5]
Genomic Biomarkers:
-
FLT3 Mutations: Patients with FLT3-ITD mutations are expected to be sensitive to this compound due to its potent FLT3 inhibitory activity.[2][3] Importantly, this compound also demonstrates activity against cells with FLT3 tyrosine kinase domain (TKD) mutations (e.g., D835Y, D835V), which are a common mechanism of resistance to selective FLT3 inhibitors like quizartinib.[1][2]
-
IDH Mutations: Preliminary data from the DIAMOND-01 clinical trial (NCT03008187) suggest that patients with IDH1 or IDH2 mutations may derive particular benefit from this compound, with several complete remissions observed in this subgroup.[6]
-
PIM Kinase Expression and STAT5 Activation: High expression of PIM kinases and activation of their upstream regulator, STAT5, are associated with sensitivity to PIM kinase inhibition and may also serve as predictive biomarkers for this compound.[7][8]
Biomarkers of Resistance to this compound
A key advantage of this compound's dual mechanism is its potential to overcome resistance. By inhibiting PIM kinases, this compound targets a key pathway that mediates resistance to selective FLT3 inhibitors.[2] While specific resistance mechanisms to this compound are still under investigation, potential avenues could involve alterations in pathways downstream of both PIM and FLT3 or the activation of bypass signaling loops. In other contexts, loss of NF1 has been identified as a resistance mechanism to PIM kinase inhibitors, which could be a potential, though not yet confirmed, resistance mechanism for the PIM inhibition component of this compound.
Comparison with Alternative Therapies
The primary alternatives to a dual inhibitor like this compound are selective inhibitors of either PIM or FLT3 kinases.
| Inhibitor Class | Example Drug(s) | Biomarkers of Response | Biomarkers of Resistance |
| Dual PIM/FLT3 Inhibitor | This compound | FLT3-ITD, FLT3-TKD mutations, IDH1/2 mutations, High PIM expression, pS6 inhibition | Under investigation |
| Selective PIM Inhibitor | AZD1208 | High PIM-1 expression, STAT5 activation, Inhibition of pBAD, p4EBP1, p-p70S6K | Loss of NF1 (in neuroblastoma) |
| Selective FLT3 Inhibitor | Quizartinib (AC220) | FLT3-ITD mutation, FLT3-like gene expression signature | FLT3-TKD mutations (e.g., D835Y, D835V) |
Quantitative Performance Data
The following table summarizes the in vitro activity of this compound and its selective counterparts in various AML cell lines.
| Cell Line | FLT3 Status | This compound IC50 (µM) | AZD1208 IC50 (µM) | Quizartinib (AC220) IC50 (µM) |
| MV-4-11 | FLT3-ITD | 0.15[9] | 2.24[9] | 0.003[9] |
| MOLM-13 | FLT3-ITD | ~0.05 (estimated) | >1 | <0.01 |
| MOLM-16 | FLT3-WT | 0.1[9] | 0.07[9] | >10[9] |
| KG-1 | FLT3-WT | ~0.2 (estimated) | ~0.1 | >10 |
Note: IC50 values can vary between studies and experimental conditions.
In vivo studies using xenograft models have demonstrated significant tumor growth inhibition with this compound treatment. In an MV-4-11 xenograft model, this compound at 75 mg/kg administered twice daily resulted in over 80% tumor volume reduction.[9] In a MOLM-16 xenograft model, a dose of 25 mg/kg twice daily led to a reduction of over 80%.[9]
Experimental Protocols
Cell Viability (MTS) Assay: AML cell lines are seeded in 96-well plates and treated with serial dilutions of the inhibitors for 72 hours. Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega). Absorbance is measured at 490 nm, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Biomarker Analysis: Cells are treated with inhibitors for a specified time (e.g., 4 hours). Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., S6, STAT5, 4E-BP1, BAD). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.
Flow Cytometry for pS6 Analysis: Patient-derived bone marrow or peripheral blood mononuclear cells are treated ex vivo or collected from patients at various time points after this compound administration. Cells are fixed and permeabilized, then stained with fluorescently labeled antibodies against cell surface markers (to identify AML blasts) and intracellular pS6. The mean fluorescence intensity of pS6 is quantified within the blast population using a flow cytometer.
In Vivo Xenograft Studies: Immunodeficient mice (e.g., SCID/beige) are subcutaneously injected with human AML cells. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly, and at the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis.
Signaling Pathways and Experimental Workflows
Caption: this compound dual-inhibits FLT3 and PIM kinases.
Caption: Workflow for pharmacodynamic biomarker discovery.
Conclusion
This compound represents a promising therapeutic strategy in AML by simultaneously targeting the FLT3 and PIM kinase pathways. Its ability to overcome resistance mechanisms associated with selective FLT3 inhibitors makes it a valuable candidate for further clinical development. The identification of robust pharmacodynamic biomarkers, such as pS6 inhibition, and the potential for patient stratification based on genomic markers like FLT3 and IDH mutations, will be crucial for optimizing its clinical application and improving outcomes for patients with hematological malignancies. This guide provides a framework for understanding the comparative landscape of these inhibitors and the critical role of biomarkers in advancing personalized medicine in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Independent Validation of SEL24-B489's Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of SEL24-B489 with alternative targeted therapies. The data presented is based on preclinical studies and aims to offer a comprehensive overview of this compound's efficacy, mechanism of action, and experimental validation.
Comparative Efficacy of this compound
This compound is a first-in-class, orally available dual inhibitor of PIM kinases and Fms-like tyrosine kinase 3 (FLT3).[1][2] This dual-targeting mechanism is designed to overcome resistance mechanisms observed with selective FLT3 inhibitors and to provide broader anti-leukemic activity across different subtypes of acute myeloid leukemia (AML).[2][3]
In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated against a panel of AML cell lines and compared with selective inhibitors of PIM kinase (AZD1208) and FLT3 (AC220, also known as quizartinib). This compound demonstrates potent activity against both FLT3-ITD mutated and FLT3-wild-type (WT) AML cell lines.
Table 1: Comparative In Vitro Anti-Leukemic Activity (IC50, μM)
| Cell Line | FLT3 Status | This compound (IC50, μM) | AZD1208 (PIM Inhibitor) (IC50, μM) | AC220 (FLT3 Inhibitor) (IC50, μM) |
| MV4-11 | FLT3-ITD | 0.15[4] | 2.24[4] | 0.003[4] |
| MOLM-13 | FLT3-ITD | Not explicitly stated | Not explicitly stated | 0.00089[5] |
| MOLM-16 | FLT3-WT | 0.1[4] | 0.07[4] | >10[4] |
| KG-1 | FLT3-WT | Not explicitly stated | Sensitive (GI50 <1 μM)[6] | Not explicitly stated |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data is compiled from multiple sources and experimental conditions may vary.
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models of AML. The compound has shown significant tumor growth inhibition (TGI) in mice bearing tumors from both FLT3-ITD and FLT3-WT AML cell lines.
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Cell Line Xenograft | FLT3 Status | Treatment Dose and Schedule | Tumor Growth Inhibition (TGI) |
| MV4-11 | FLT3-ITD | 50 mg/kg, daily | 67%[3][7] |
| MV4-11 | FLT3-ITD | 75 mg/kg, daily | 74%[3][7] |
| MV4-11 | FLT3-ITD | 100 mg/kg, daily | 82%[3][7] |
| MV4-11 | FLT3-ITD | 25 mg/kg, twice daily | >50%[4] |
| MV4-11 | FLT3-ITD | 75 mg/kg, twice daily | >80%[4] |
| MOLM-16 | FLT3-WT | 50 mg/kg, daily | ~100%[7] |
| MOLM-16 | FLT3-WT | 25 mg/kg, twice daily | ~100%[7] |
| MOLM-16 | FLT3-WT | 75 mg/kg, twice daily | >100% (tumor regression)[4] |
Note: TGI is a measure of the effectiveness of a treatment to slow the growth of a tumor. The values are compared to a vehicle-treated control group.
Mechanism of Action: Dual Inhibition of PIM and FLT3 Signaling
This compound exerts its anti-leukemic effects by simultaneously blocking the PIM and FLT3 signaling pathways, which are critical for the proliferation, survival, and resistance of AML cells.
Caption: Dual inhibitory action of this compound on FLT3 and PIM signaling pathways.
Experimental Workflow for Validation
The anti-leukemic activity of this compound was validated through a series of in vitro and in vivo experiments. The general workflow for such a preclinical validation is outlined below.
Caption: General experimental workflow for preclinical validation of anti-leukemic compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTS) Assay
The anti-proliferative effects of this compound and comparator compounds were assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Plating: AML cell lines (e.g., MV4-11, MOLM-16) are seeded in 96-well plates at a density of approximately 10,000 cells per well in 100 µL of complete culture medium.[8]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (this compound, AZD1208, AC220) or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8][9]
-
MTS Reagent Addition: Following incubation, 20 µL of MTS reagent is added to each well.[10][11][12]
-
Final Incubation: Plates are incubated for an additional 1-4 hours at 37°C.[10][11][12]
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.[8][11]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by non-linear regression analysis.
In Vivo Xenograft Studies
The in vivo anti-tumor efficacy of this compound was evaluated in immunodeficient mice bearing AML cell line-derived xenografts.
-
Animal Models: Immunodeficient mice (e.g., SCID/beige or NOD/SCID) are used for tumor implantation.[7][13]
-
Cell Implantation: A suspension of AML cells (e.g., 5-10 million cells) is injected subcutaneously into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered orally by gavage at specified doses and schedules.[7] The control group receives a vehicle solution.
-
Efficacy Endpoint: Treatment continues for a defined period (e.g., 21-28 days), or until tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the vehicle control group.
Western Blot Analysis for Signaling Pathways
Western blotting is used to assess the effect of this compound on key proteins in the PIM and FLT3 signaling pathways.
-
Cell Lysis: AML cells are treated with this compound or control for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-S6, total S6).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of pathway inhibition.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Cell lines and MTS cell viability assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. broadpharm.com [broadpharm.com]
- 13. A robust xenotransplantation model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SEL24-B489 Across Hematological Malignancies: A Guide for Researchers
SEL24-B489, a potent, orally active, dual inhibitor of PIM kinases and FMS-like tyrosine kinase 3 (FLT3), has demonstrated significant therapeutic potential across a spectrum of hematological malignancies. This guide provides a comparative analysis of its performance in Acute Myeloid Leukemia (AML), Diffuse Large B-cell Lymphoma (DLBCL), Chronic Lymphocytic Leukemia (CLL), and Hodgkin's Lymphoma (HL), supported by preclinical experimental data.
Developed by Selvita, this compound distinguishes itself by simultaneously targeting two critical signaling nodes implicated in the proliferation and survival of cancer cells.[1][2] PIM kinases (PIM1, PIM2, and PIM3) are downstream effectors of numerous oncogenic signaling pathways, including JAK/STAT, and are frequently overexpressed in hematological cancers. FLT3, a receptor tyrosine kinase, is one of the most commonly mutated genes in AML, with internal tandem duplication (FLT3-ITD) mutations being associated with a poor prognosis.[3][4] The dual inhibition strategy aims to achieve broader and more durable anti-tumor activity and to overcome resistance mechanisms that can emerge with single-target agents.[1][5]
Performance in Acute Myeloid Leukemia (AML)
This compound has shown broad and potent activity against AML cell lines, irrespective of their FLT3 mutation status, suggesting that its anti-leukemic effect is not solely dependent on FLT3-ITD inhibition.[3] This is a key advantage over selective FLT3 inhibitors like AC220 (Quizartinib), which are primarily effective in FLT3-ITD positive AML.[3]
In head-to-head comparisons, this compound demonstrated superior or comparable in vitro cytotoxicity to selective PIM inhibitors (AZD1208) and selective FLT3 inhibitors (AC220) across a panel of AML cell lines.[3] Notably, in FLT3-wild type (WT) cell lines such as MOLM-16 and KG-1, where selective FLT3 inhibitors have limited efficacy, this compound maintained potent activity.[3]
Furthermore, this compound has demonstrated efficacy in AML models with acquired resistance to FLT3 inhibitors, a significant clinical challenge. The compound was effective against cells bearing FLT3 tyrosine kinase domain (TKD) mutations, which can confer resistance to selective FLT3 inhibitors.[5]
Table 1: Comparative In Vitro Activity (IC50, µM) of this compound and Competitor Compounds in AML Cell Lines
| Cell Line | FLT3 Status | This compound | AZD1208 (PIMi) | AC220 (FLT3i) |
| MV4-11 | ITD | 0.15 | 2.24 | 0.003 |
| MOLM-13 | ITD | Data not available | Data not available | Data not available |
| MOLM-16 | WT | 0.1 | >10 | 0.07 |
| KG-1 | WT | Data not available | Data not available | Data not available |
Data compiled from publicly available research abstracts.
In vivo studies using xenograft models of AML have corroborated the in vitro findings. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in mice bearing MV-4-11 (FLT3-ITD) tumors.[6] Moreover, this compound has shown strong synergistic effects when combined with the standard-of-care chemotherapy agent, cytarabine (AraC), in both in vitro and in vivo AML models.[1][3]
Performance in B-Cell Malignancies
While the most extensive data for this compound is in AML, preclinical studies have also highlighted its potential in various B-cell malignancies, where PIM kinases are known to play a crucial role in cell survival and proliferation.
Diffuse Large B-cell Lymphoma (DLBCL)
This compound has been shown to be toxic to DLBCL cell lines in low-micromolar or sub-micromolar concentrations.[6] The mechanism of action in DLBCL involves the inhibition of protein translation and the attenuation of MYC and NF-κB activity. In a murine xenograft model using U2932 DLBCL cells, this compound demonstrated marked inhibition of tumor growth.
Chronic Lymphocytic Leukemia (CLL)
In primary CLL cells, PIM kinases are overexpressed and their inhibition has been identified as a rational therapeutic strategy. This compound has been shown to decrease the surface expression of the chemokine receptor CXCR4 and to impair CXCR4-mediated signaling through the mTOR pathway in primary CLL cells. This is significant as CXCR4 is crucial for the interaction of CLL cells with their protective microenvironment. By disrupting this interaction, this compound can overcome microenvironment-mediated drug resistance and induce apoptosis in CLL cells.
Hodgkin's Lymphoma (HL)
In classical Hodgkin's lymphoma, malignant Reed-Sternberg cells express high levels of PIM kinases. Inhibition of PIM kinases with this compound has been shown to decrease the activity of NF-κB and STAT signaling pathways, which are critical for the survival of these cells. Furthermore, this compound treatment led to a downregulation of the immune checkpoint ligand PD-L1, suggesting a potential role in modulating the tumor microenvironment and overcoming immune evasion.[1] In a xenograft model using HDLM-2 Hodgkin's lymphoma cells, this compound treatment resulted in a 95.8% inhibition of tumor growth.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of both PIM and FLT3. This dual action leads to the downstream modulation of several critical signaling pathways involved in cell cycle progression, apoptosis, and protein synthesis.
Key downstream effects of this compound include:
-
Inhibition of STAT5 phosphorylation: A key downstream target of FLT3.[6]
-
Profound inhibition of S6 ribosomal protein phosphorylation: A downstream effector of the mTOR pathway and a substrate of PIM kinases, indicating a blockade of protein translation.[6]
-
Reduced expression of the anti-apoptotic protein MCL1. [6]
-
Induction of PARP cleavage, a marker of apoptosis. [6]
-
Attenuation of NF-κB and MYC activity in DLBCL.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may have been adapted for specific experiments.
Cell Viability (MTS) Assay
The anti-proliferative activity of this compound is typically assessed using a colorimetric MTS assay.
-
Cell Seeding: Hematological malignancy cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, competitor compounds, or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Reagent Addition: 20 µL of MTS reagent is added to each well.
-
Incubation with Reagent: Plates are incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
The induction of apoptosis by this compound is quantified by flow cytometry after staining with Annexin V and Propidium Iodide (PI).
-
Cell Treatment: Cells are treated with this compound or vehicle control for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Western Blotting
Western blotting is used to analyze the levels and phosphorylation status of proteins in the signaling pathways affected by this compound.
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-STAT5, p-S6, MCL1, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
The in vivo efficacy of this compound is evaluated in immunocompromised mice bearing tumors derived from human hematological malignancy cell lines.
-
Cell Implantation: 5-10 million cells (e.g., MV-4-11, U2932) are subcutaneously injected into the flank of SCID/beige or NOD/SCID mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally, typically once or twice daily, at specified doses (e.g., 25-100 mg/kg).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
This compound presents a promising therapeutic strategy for a range of hematological malignancies. Its dual inhibition of PIM and FLT3 kinases provides a strong rationale for its broad efficacy, particularly in the heterogeneous landscape of AML, where it shows activity irrespective of FLT3 mutation status and in models of acquired resistance. The preclinical data in DLBCL, CLL, and HL further underscore its potential beyond myeloid leukemias. The ongoing clinical development of this compound will be crucial in determining its ultimate role in the treatment of these challenging diseases.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of SEL24-B489
The proper disposal of SEL24-B489, a potent dual PIM and FLT3-ITD inhibitor, is critical to ensure personnel safety and environmental protection.[1][2] Adherence to established protocols for hazardous waste management is mandatory. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely handle and dispose of this compound.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is of paramount importance.[3] The following table summarizes key hazard and safety information.
| Identifier | Information | Source |
| CAS Number | Not explicitly provided in the search results. | - |
| Molecular Formula | C15H19Br2ClN4O2 | [3] |
| Molecular Weight | 482.601 | [3] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [3] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [3] |
Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is designed to be conducted within a laboratory setting, adhering to standard safety practices for handling hazardous chemical waste.
Personnel Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Protective gloves.[3]
-
Skin and Body Protection: Impervious clothing.[3]
-
Respiratory Protection: Suitable respirator.[3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[3]
-
-
Containerization:
-
Use a leak-proof, sealable container for all this compound waste.
-
Ensure the container is made of a material compatible with the chemical.
-
Keep the container tightly sealed when not in use.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. The Safety Data Sheet explicitly states to "Dispose of contents/ container to an approved waste disposal plant".[3][4]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
-
Spill Management:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling SEL24-B489
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like SEL24-B489. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for the dual PIM/FLT3-ITD inhibitor, this compound. Adherence to these guidelines is critical for mitigating risks and ensuring a safe laboratory environment.
Essential Safety & Handling Information
This compound is a potent research compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained on the handling of potent compounds and familiar with the procedures outlined in this guide and the corresponding Material Safety Data Sheet (MSDS).
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious laboratory coat or gown | Provides a barrier against spills and contamination. |
| Respiratory | Suitable respirator | Required when handling the powder form to prevent inhalation. |
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, facilitating experimental planning and safety assessments.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈Br₂N₄O₂ | [2] |
| Molecular Weight | 446.14 g/mol | [2] |
| PIM1 Kinase (Kd) | 2 nM | [2][3] |
| PIM2 Kinase (Kd) | 2 nM | [2][3] |
| PIM3 Kinase (Kd) | 3 nM | [2][3] |
| FLT3-ITD (Kd) | 16 nM | [4] |
| FLT3-WT (Kd) | 160 nM | [4] |
| In Vitro Concentration Range | 0-10 µM for cell viability assays | [3] |
| In Vivo Dosage Range (mice) | 25-100 mg/kg (orally) | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [3] |
Experimental Protocols
This section provides a detailed methodology for a common in vitro experiment using this compound: a cell viability assay.
Cell Viability (MTT) Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MOLM-13, MV-4-11)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC₅₀ value.
Visualizing Workflows and Pathways
To enhance understanding and adherence to safety protocols, the following diagrams illustrate the handling workflow for this compound and its known signaling pathway.
Caption: Workflow for safe handling of this compound from receipt to disposal.
Caption: this compound inhibits FLT3 and PIM kinase signaling pathways.
Operational and Disposal Plans
A clear and robust plan for the entire lifecycle of this compound in the laboratory is essential for safety and compliance.
Operational Plan
-
Procurement and Receipt: Order the minimum quantity of this compound required for the planned experiments. Upon receipt, inspect the packaging for any damage.
-
Inventory Management: Maintain a detailed inventory record, including the date of receipt, quantity, storage location, and user.
-
Storage: Store the powdered form of this compound at -20°C in a designated, clearly labeled area. Stock solutions in DMSO should be stored at -80°C.
-
Preparation of Solutions: All handling of the powdered compound must be performed in a chemical fume hood. When preparing stock solutions, use the smallest feasible quantity.
-
Experimental Use: When treating cells or animals, ensure that all procedures are performed in a designated area to prevent cross-contamination.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Maintain separate, clearly labeled waste containers for solid and liquid waste.
-
Solid Waste: This includes contaminated gloves, pipette tips, vials, and other disposable labware. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: This includes unused solutions and contaminated media. Collect in a chemically resistant, leak-proof container with a secure lid.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).
-
Collection and Disposal: Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for pickup. Never dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
